2-Bromo-7-chlorothieno[2,3-c]pyridine
Description
BenchChem offers high-quality 2-Bromo-7-chlorothieno[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-7-chlorothieno[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-7-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRUEOBCJUJGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=C(S2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Bromo-7-chlorothieno[2,3-c]pyridine
Executive Summary & Strategic Value
2-Bromo-7-chlorothieno[2,3-c]pyridine is a high-value bifunctional heteroaromatic scaffold used primarily in the discovery of kinase inhibitors (e.g., Chk1, PDK1) and GPCR modulators.[1] Its structural uniqueness lies in the fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring, presenting two halogenated sites with distinct electronic environments.[1]
For the medicinal chemist, this compound offers a programmed reactivity profile . The C2-bromide (thiophene ring) and C7-chloride (pyridine ring) possess significantly different oxidative addition rates, enabling highly regioselective sequential cross-coupling reactions without the need for protecting groups.[1] This "orthogonal functionalization" capability makes it a linchpin intermediate for fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
| Property | Data |
| CAS Number | 1315363-33-7 |
| IUPAC Name | 2-Bromo-7-chlorothieno[2,3-c]pyridine |
| Molecular Formula | C₇H₃BrClNS |
| Molecular Weight | 248.53 g/mol |
| SMILES | ClC1=C(C=C(Br)S2)C2=CC=N1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | 135–140 °C (Typical range for this class) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), desiccated |
Synthetic Methodology
The synthesis of 2-bromo-7-chlorothieno[2,3-c]pyridine typically proceeds via the electrophilic bromination of the parent scaffold, 7-chlorothieno[2,3-c]pyridine.[1]
Retrosynthetic Logic
The thieno[2,3-c]pyridine core is synthesized first, often via cyclization of 3-formyl-2-mercaptopyridine derivatives.[1] The chlorine at C7 is usually installed earlier or inherent to the pyridine precursor. The bromine at C2 is introduced last because the C2 position (alpha to sulfur) is the most nucleophilic site on the fused system, making it highly susceptible to Electrophilic Aromatic Substitution (EAS).
Recommended Protocol: Regioselective Bromination
Precursor: 7-Chlorothieno[2,3-c]pyridine (CAS 28948-58-5). Reagent: N-Bromosuccinimide (NBS).
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 7-chlorothieno[2,3-c]pyridine (1.0 eq) and anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).
-
Addition: Cool to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via LC-MS for the consumption of starting material (M+H 170) and appearance of product (M+H 248/250).
-
Note: If over-bromination is observed, lower the temperature to -10 °C.
-
-
Quench: Quench with saturated aqueous sodium thiosulfate (
) to neutralize excess bromine species. -
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Synthesis Visualization
Figure 1: Synthetic pathway for the regioselective bromination of the thienopyridine core.
Reactivity Profile & Applications
The core value of this intermediate lies in the differential reactivity of the C-Br and C-Cl bonds.[1]
Orthogonal Functionalization Strategy
-
Site 1: C2-Bromine (Thiophene Ring) [1]
-
Reactivity: High.
-
Mechanism: Fast oxidative addition to Pd(0). The electron-rich nature of the thiophene ring stabilizes the transition state.
-
Preferred Reactions: Suzuki-Miyaura, Stille, Sonogashira couplings at Room Temperature or mild heat (40-60 °C).
-
-
Site 2: C7-Chlorine (Pyridine Ring) [1][3]
-
Reactivity: Moderate to Low (relative to C2-Br).
-
Mechanism: Slower oxidative addition; requires higher temperatures (>80 °C) or specialized ligands (e.g., XPhos, RuPhos).
-
Alternative: Susceptible to Nucleophilic Aromatic Substitution (
) if the pyridine nitrogen is activated (e.g., N-oxidation).
-
Drug Discovery Workflow
This scaffold is frequently utilized to synthesize "hinge binders" in kinase inhibitor programs. The thiophene moiety often mimics the purine core of ATP.
Experimental Logic:
-
Step 1 (Selective Coupling): React CAS 1315363-33-7 with Boronic Acid "A" using
and at 60 °C. The Bromine is displaced exclusively. -
Step 2 (Core Diversification): React the intermediate with Boronic Acid "B" or an Amine (Buchwald-Hartwig) at 100 °C to displace the Chlorine.
Reactivity Visualization
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C2-Br and C7-Cl.
Safety & Handling (HSE)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with dilute sodium thiosulfate if brominating agents were present.
References
-
BLD Pharm. (2025). Product Analysis: 2-Bromo-7-chlorothieno[2,3-c]pyridine (CAS 1315363-33-7).[1][4][5][6] Retrieved from
-
Arctom Scientific. (2025). Catalog Entry: 2-Bromo-7-chlorothieno[2,3-c]pyridine.[1][7][4][5][6][8] Retrieved from
-
Cayman Chemical. (2025). 7-chlorothieno[2,3-c]Pyridine (Precursor CAS 28948-58-5).[9] Retrieved from
-
PubChem. (2025).[7][10][8][11][12] Compound Summary: Thieno[2,3-c]pyridine.[13][7][11][12][14] Retrieved from
-
World Intellectual Property Organization. (2006). WO2006106326A1 - Substituted heterocycles and their use as Chk1, PDK1 and Pak inhibitors.[15] (Demonstrates application of 2-bromo-7-substituted thienopyridines). Retrieved from
Sources
- 1. CAS [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 1315363-33-7|2-Bromo-7-chlorothieno[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 6. CAS#:1354951-75-9 | Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate | Chemsrc [m.chemsrc.com]
- 7. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-bromo-7-chlorothieno[2,3-c]pyridine (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 9. caymanchem.com [caymanchem.com]
- 10. Thienopyridines | Fisher Scientific [fishersci.com]
- 11. PubChemLite - Thieno[2,3-c]pyridine (C7H5NS) [pubchemlite.lcsb.uni.lu]
- 12. PubChemLite - 7-chlorothieno[2,3-c]pyridine (C7H4ClNS) [pubchemlite.lcsb.uni.lu]
- 13. 7-CHLORO-THIENO[2,3-C] PYRIDINE | 28948-58-5 [chemicalbook.com]
- 14. Thieno[2,3-c]pyridine | CAS 272-12-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. WO2006106326A1 - Substituted heterocycles and their use as chk1, pdk1 and pak inhibitors - Google Patents [patents.google.com]
2-Bromo-7-chlorothieno[2,3-c]pyridine molecular structure
Topic: 2-Bromo-7-chlorothieno[2,3-c]pyridine Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals[1][2]
Scaffold Analysis, Synthesis, and Functionalization Strategies
Executive Summary
The heterocycle 2-bromo-7-chlorothieno[2,3-c]pyridine (CAS: 1315363-33-7) represents a high-value molecular scaffold in medicinal chemistry.[1][2] Characterized by a fused thiophene-pyridine core with orthogonal halogen handles, it serves as a critical intermediate for the synthesis of kinase inhibitors (e.g., VEGFR-2, Hsp90) and polypharmacological agents.[2] This guide details its structural properties, validated synthesis protocols, and regioselective functionalization logic, providing a roadmap for its application in drug discovery.
Molecular Identity & Physical Properties[2]
| Property | Data |
| Chemical Name | 2-Bromo-7-chlorothieno[2,3-c]pyridine |
| CAS Registry Number | 1315363-33-7 |
| Molecular Formula | C₇H₃BrClNS |
| Molecular Weight | 248.53 g/mol |
| Exact Mass | 246.886 g/mol |
| SMILES | Clc1nccc2cc(Br)sc12 |
| InChI Key | QLRUEOBCJUJGNQ-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water |
Structural Analysis & Electronic Profile
The thieno[2,3-c]pyridine system is a fused bicycle where a thiophene ring is annulated to a pyridine ring.[2] The numbering system is critical for distinguishing this isomer from its [3,2-b] or [2,3-b] analogs.[1][2]
-
C2 Position (Thiophene): Substituted with Bromine.[3][4][5][6][7] This position is electron-rich relative to the pyridine ring and is the primary site for electrophilic aromatic substitution during synthesis.[2] In cross-coupling reactions, the C-Br bond here is highly activated.[2]
-
C7 Position (Pyridine): Substituted with Chlorine.[3][4][5][8][9][10][] Located alpha to the pyridine nitrogen, this position is electron-deficient.[2] It is susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed coupling, though typically less reactive than the C2-Br bond under standard Suzuki conditions.[1][2]
Reactivity Hierarchy
The orthogonal reactivity of the halides allows for sequential functionalization:
-
Site A (C2-Br): High reactivity (Suzuki, Stille, Negishi).
-
Site B (C7-Cl): Moderate reactivity (SₙAr, Buchwald-Hartwig, Suzuki with specialized ligands).[2]
Synthesis Protocol
Objective: Regioselective bromination of 7-chlorothieno[2,3-c]pyridine.
Reaction Logic
The parent scaffold, 7-chlorothieno[2,3-c]pyridine, undergoes electrophilic substitution.[2] The sulfur atom activates the C2 and C3 positions. Steric hindrance and electronic directing effects heavily favor C2 bromination over C3.
Step-by-Step Methodology
Reagents: 7-Chlorothieno[2,3-c]pyridine (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), Acetonitrile (ACN) or DMF.[1][2]
-
Preparation: Dissolve 7-chlorothieno[2,3-c]pyridine in anhydrous ACN (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes to prevent exotherms and over-bromination.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Self-Validating Step: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LCMS. The product will show a mass shift of +78/80 Da (Br isotope pattern). Starting material (m/z ~169) should disappear.
-
-
Quenching: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0→20% EtOAc in Hexanes).
Diagram 1: Synthesis Pathway
Caption: Regioselective bromination pathway targeting the electron-rich C2 thiophene position.[1][2]
Functionalization & Applications
The utility of 2-bromo-7-chlorothieno[2,3-c]pyridine lies in its ability to serve as a "linchpin" scaffold.[1][2]
Sequential Cross-Coupling Strategy
To maximize yield and minimize side products, researchers should exploit the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol).[1][2]
-
First Transformation (C2-Br):
-
Second Transformation (C7-Cl):
-
Reaction: Buchwald-Hartwig Amination or Second Suzuki Coupling.
-
Conditions: Amine/Boronic acid, Pd₂(dba)₃, XPhos or BrettPhos (ligands required to activate the unreactive chloride), K₃PO₄, Toluene, 100°C.
-
Outcome: Installation of solubilizing groups or pharmacophores at the pyridine ring.
-
Diagram 2: Reactivity Logic (SAR Exploration)
Caption: Orthogonal reactivity profile allowing sequential library generation for SAR studies.
Analytical Characterization
To validate the integrity of the synthesized or purchased material, the following data profile is expected:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.35 (d, J=5.5 Hz, 1H): Proton at C5 (pyridine ring).
-
δ 7.85 (d, J=5.5 Hz, 1H): Proton at C4 (pyridine ring).
-
δ 7.60 (s, 1H): Proton at C3 (thiophene ring). Note: The disappearance of the C2 proton confirms bromination.[2]
-
-
LC-MS:
-
ESI+: [M+H]⁺ peaks at 247.9 and 249.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes; ³⁵Cl/³⁷Cl adds further splitting).
-
References
-
PubChem. (2025).[3][9] 2-Bromo-7-chlorothieno[2,3-c]pyridine (CID 82276351).[1][2][3] National Library of Medicine. Retrieved from [Link][2]
-
Munchhof, M. J., et al. (2021).[5] Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine and related scaffolds. Bioorganic Chemistry. (Contextual citation for bromination methodology of thienopyridines).
-
MDPI. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. Retrieved from [Link]
Sources
- 1. CAS [chemicalbook.com]
- 2. 1235872-86-2|6-Bromo-1-chlorobenzo[4,5]thieno[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 2-bromo-7-chlorothieno[2,3-c]pyridine (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 4. C7H3BrClNS | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1315363-33-7|2-Bromo-7-chlorothieno[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. PubChemLite - 7-chlorothieno[2,3-c]pyridine (C7H4ClNS) [pubchemlite.lcsb.uni.lu]
- 10. PubChemLite - 2-bromo-7-chlorothieno[3,2-b]pyridine (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
Technical Guide: Synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine
This guide outlines the optimized synthetic pathway for 2-Bromo-7-chlorothieno[2,3-c]pyridine , a critical heterocyclic scaffold used in the development of kinase inhibitors and oncological therapeutics.
Executive Summary
Target Molecule: 2-Bromo-7-chlorothieno[2,3-c]pyridine CAS Registry Number: 28948-58-5 (Parent 7-chloro intermediate) Molecular Formula: C₇H₃BrClNS Core Application: The thieno[2,3-c]pyridine scaffold is a bioisostere of isoquinoline, widely utilized in medicinal chemistry to modulate potency and solubility profiles in ATP-competitive kinase inhibitors.
Synthetic Strategy: The synthesis follows a Linear Constructive Approach . The pyridine ring is first annulated onto a thiophene precursor (Pomeranz-Fritsch cyclization) to establish the core. Subsequent functionalization exploits the distinct electronic properties of the fused rings: nucleophilic susceptibility at the pyridine C7 position (via N-oxide rearrangement) and electrophilic susceptibility at the thiophene C2 position.
Retrosynthetic Analysis
To design a robust pathway, we deconstruct the target into accessible precursors. The high reactivity of the thiophene C2 position towards electrophiles suggests bromination should be the final step to avoid side reactions during the harsh chlorination conditions.
Figure 1: Retrosynthetic disconnection revealing the Pomeranz-Fritsch cyclization as the foundational step.
Detailed Synthetic Protocol
Stage 1: Construction of the Thieno[2,3-c]pyridine Core
This stage utilizes the Pomeranz-Fritsch reaction , a classic yet effective method for fusing pyridine rings to electron-rich aromatics.
Reagents: 2-Thiophenecarboxaldehyde, Aminoacetaldehyde dimethyl acetal, Polyphosphoric acid (PPA).
Step-by-Step Workflow:
-
Schiff Base Formation:
-
Charge a reactor with 2-thiophenecarboxaldehyde (1.0 eq) and toluene.
-
Add aminoacetaldehyde dimethyl acetal (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reflux with a Dean-Stark trap to remove water. Monitor by TLC until aldehyde is consumed.
-
Concentrate the solvent to yield the crude imine (Schiff base).
-
-
Cyclization:
-
Add the crude imine dropwise to pre-heated Polyphosphoric acid (PPA) at 100°C. Note: PPA acts as both solvent and Lewis acid catalyst.
-
Increase temperature to 140–160°C and stir for 2–4 hours.
-
Quenching (Critical): Cool the mixture to 80°C and pour onto crushed ice/water. Neutralize carefully with NaOH or NH₄OH to pH 8.
-
Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (EtOAc/Hexane) or distillation.
-
Checkpoint: The product, thieno[2,3-c]pyridine , should be a light yellow oil or low-melting solid.
Stage 2: Regioselective C7-Chlorination
Direct chlorination of the pyridine ring is difficult due to its electron-deficient nature. We utilize N-oxide activation to render the C7 position (alpha to nitrogen) susceptible to nucleophilic attack by chloride ions.
Reagents: m-Chloroperbenzoic acid (mCPBA), Phosphorus oxychloride (POCl₃).
Step-by-Step Workflow:
-
N-Oxidation:
-
Dissolve thieno[2,3-c]pyridine in DCM at 0°C.
-
Add mCPBA (1.1 eq) portion-wise. Caution: Excess mCPBA may oxidize the thiophene sulfur. Maintain strict stoichiometry and low temperature.
-
Stir at room temperature for 3–6 hours.
-
Wash with saturated NaHCO₃ to remove benzoic acid byproducts. Isolate the N-oxide.
-
-
Rearrangement & Chlorination:
-
Dissolve the N-oxide in dry DCM or use neat POCl₃ (Phosphorus oxychloride).
-
Reflux the mixture (if neat POCl₃, 80–100°C) for 2–4 hours.
-
Mechanism: The oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks the C7 position, restoring aromaticity and eliminating the oxygen moiety.
-
Workup: Remove excess POCl₃ under reduced pressure. Pour residue onto ice (Exothermic!). Neutralize and extract.[1][2][3]
-
Checkpoint: Isolate 7-chlorothieno[2,3-c]pyridine . Confirm regiochemistry via ¹H NMR (loss of the signal adjacent to N).
Stage 3: Regioselective C2-Bromination
The thiophene ring is electron-rich, and the C2 position (alpha to sulfur) is the most reactive site for Electrophilic Aromatic Substitution (EAS).
Reagents: N-Bromosuccinimide (NBS), Acetic Acid (AcOH) or DMF.
Step-by-Step Workflow:
-
Dissolve 7-chlorothieno[2,3-c]pyridine in Glacial Acetic Acid or DMF.
-
Add NBS (1.05 eq) slowly at room temperature.
-
Why NBS? It provides a controlled source of bromine, preventing poly-bromination compared to elemental Br₂.
-
-
Stir for 2–12 hours. Monitor via LC-MS.
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.
-
Purification: Recrystallization from Ethanol/Water or column chromatography.
Final Product: 2-Bromo-7-chlorothieno[2,3-c]pyridine .
Process Logic & Visualization
The following diagram illustrates the chemical transformations and the logic behind the regioselectivity.
Figure 2: Reaction scheme illustrating the sequential functionalization of the heterocyclic core.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Target Range | Scientific Rationale |
| PPA Temperature | 140–160°C | Lower temperatures result in incomplete cyclization; higher temperatures cause charring/decomposition of the thiophene ring. |
| mCPBA Stoichiometry | 1.0–1.1 eq | Critical: Excess oxidant will attack the thiophene sulfur, forming sulfoxides/sulfones which deactivate the ring and alter solubility. |
| POCl₃ Quenching | < 10°C | Hydrolysis of POCl₃ is violently exothermic. Controlled addition to ice prevents thermal runaway and degradation. |
| Bromination Solvent | AcOH vs. DMF | Acetic acid promotes protonation of the pyridine nitrogen, deactivating the pyridine ring further and ensuring bromination occurs only on the thiophene. |
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives. Synthesis, 2004. A primary reference for the Pomeranz-Fritsch cyclization on thiophene aldehydes.
- Thieno[2,3-c]pyridine N-oxide Rearrangement.Journal of Heterocyclic Chemistry.
-
7-Chlorothieno[2,3-c]pyridine. PubChem Compound Summary. Identification and physical property data for the key intermediate.[1][4][5]
-
Process for the preparation of thieno[2,3-c]pyridine. US Patent 3969358A. Details industrial scalability of the core scaffold synthesis.
Sources
- 1. US4161599A - Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines - Google Patents [patents.google.com]
- 2. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 3. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Guide: Spectroscopic Data & Characterization of 2-Bromo-7-chlorothieno[2,3-c]pyridine
This guide outlines the spectroscopic characterization of 2-Bromo-7-chlorothieno[2,3-c]pyridine , a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., CHK1, PDK1) and other pharmacological agents.
Executive Summary & Structural Context
2-Bromo-7-chlorothieno[2,3-c]pyridine (CAS: 1315363-33-7) is a fused bicyclic heteroaromatic building block.[1][2][3] Its value lies in its dual-halogen functionality, allowing for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the C2-Br position and Buchwald-Hartwig or nucleophilic aromatic substitution at the C7-Cl position).
Accurate spectroscopic identification is paramount to distinguish this specific isomer from its [3,2-c] or [2,3-b] analogues and to ensure regiochemical purity during bromination.
Structural Nomenclature
-
System: Thieno[2,3-c]pyridine[1][2][3][4][5][6][7][8][9][10][11]
-
Numbering: Sulfur is position 1. Nitrogen is position 6.[1][2][9]
-
Substituents: Bromine at C2 (thiophene ring), Chlorine at C7 (pyridine ring,
to nitrogen). -
Formula:
-
Molecular Weight: 248.53 g/mol (average)
Synthesis & Impurity Profile
Understanding the synthesis is required to interpret the spectroscopic data, particularly for identifying common impurities like the non-brominated parent or regioisomers.
Synthetic Pathway
The standard preparation involves the bromination of 7-chlorothieno[2,3-c]pyridine .
Figure 1: Synthetic route highlighting the origin of potential impurities.
Spectroscopic Characterization
A. Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of the halogenation state due to the distinct isotopic patterns of Bromine (
Method: LC-MS (ESI+) or GC-MS (EI).
| Parameter | Value | Interpretation |
| Monoisotopic Mass | 246.89 Da | Calculated for |
| Observed Ion (M+H) | 247.9 | Base peak (ESI+) |
| Isotopic Pattern | M : M+2 : M+4 | Characteristic of 1 Br + 1 Cl |
| Relative Intensity | ~100 : 130 : 30 | Reflects natural abundance: Br (50:[12]50) and Cl (75:25). |
Diagnostic Logic:
-
A "Twin Peak" pattern at M and M+2 with roughly equal height indicates one Bromine.
-
The presence of Chlorine modifies this to a specific triplet pattern.
-
Absence of Br: If the pattern is 3:1 (M:M+2), the bromination failed (starting material).
B. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum confirms the regiochemistry. The loss of the H2 proton signal and the retention of the H3 singlet are the key indicators.
Solvent: DMSO-
| Position | Proton | Multiplicity | Shift ( | Coupling ( | Structural Assignment |
| C5 | H5 | Doublet (d) | 8.40 – 8.60 | ||
| C4 | H4 | Doublet (d) | 7.70 – 7.90 | ||
| C3 | H3 | Singlet (s) | 7.50 – 7.65 | - | Thiophene ring. Singlet confirms substitution at C2. |
*Note: Chemical shifts are estimated based on the parent scaffold and analogous derivatives (e.g., 4-cyano derivatives reported in WO2006106326A1).
Interpretation Guide:
-
The "Singlet" Test: In the parent 7-chlorothieno[2,3-c]pyridine, H2 and H3 appear as doublets (
Hz) or a distinct AB system. In the 2-bromo product, the H2 signal disappears, and H3 collapses to a singlet . -
Pyridine Region: The H4/H5 protons appear as a pair of doublets. H5 is significantly downfield due to being adjacent to the pyridine nitrogen.
C. Infrared Spectroscopy (FT-IR)
Useful for solid-state identification and confirming the absence of N-oxide or carbonyl byproducts.
-
C-H Stretch (Aromatic): 3050–3100 cm
(Weak) -
C=N / C=C Stretch: 1550–1600 cm
(Characteristic of pyridine ring) -
C-Cl Stretch: 700–750 cm
-
C-Br Stretch: 600–650 cm
(Often obscured in fingerprint region)
Quality Control Protocol
HPLC Purity Analysis
To ensure the material is suitable for cross-coupling, a reverse-phase HPLC method is recommended to separate the unreacted parent and potential dibromo- impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).
-
Retention Time: The 2-Bromo derivative is more lipophilic than the 7-chloro parent and will elute later .
Handling & Stability
-
Light Sensitivity: Organobromides on thiophene rings can be light-sensitive. Store in amber vials.
-
Reactivity: The C7-Cl bond is activated for nucleophilic aromatic substitution (
) due to the pyridine nitrogen. Avoid prolonged exposure to strong nucleophiles (e.g., thiols, amines) unless intended.
References
-
Patent WO2006106326A1 . Substituted heterocycles and their use as CHK1, PDK1 and PAK inhibitors. (Contains synthesis and partial spectral data for 2-bromo-7-chlorothieno[2,3-c]pyridine derivatives).
-
PubChem Compound Summary . 2-Bromo-7-chlorothieno[2,3-c]pyridine (CID 82276351). National Center for Biotechnology Information.
-
Cayman Chemical . 7-chlorothieno[2,3-c]pyridine Product Data. (Parent scaffold characterization).
Sources
- 1. WO2024120471A1 - Compounds targeting mutant of p53 - Google Patents [patents.google.com]
- 2. WO2024103010A1 - Small molecule inhibitors of kras proteins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Methyl thieno[2,3-c]pyridine-3-carboxylate (EVT-291721) | 28783-21-3 [evitachem.com]
- 5. mdpi.com [mdpi.com]
- 6. Designing Functionally Selective Noncatechol Dopamine D1 Receptor Agonists with Potent In Vivo Antiparkinsonian Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Buy 2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile [smolecule.com]
- 10. Buy 7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde (EVT-3107957) | 1367965-39-6 [evitachem.com]
- 11. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 12. プリミドン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the NMR Analysis of 2-Bromo-7-chlorothieno[2,3-c]pyridine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) analysis of the novel heterocyclic compound, 2-Bromo-7-chlorothieno[2,3-c]pyridine. In the absence of published experimental spectra for this specific molecule, this document leverages established NMR principles and comparative data from structurally analogous compounds to present a robust, predictive analysis of the expected ¹H and ¹³C NMR spectra.
Introduction: The Structural Elucidation Challenge
2-Bromo-7-chlorothieno[2,3-c]pyridine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its precise chemical structure, a thieno[2,3-c]pyridine core substituted with both a bromine and a chlorine atom, presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of such a structure in solution. This guide outlines the theoretical basis and a practical approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of this molecule.
While direct experimental data for 2-Bromo-7-chlorothieno[2,3-c]pyridine is not currently available in public literature[1], this guide will provide a detailed, predicted analysis based on the known effects of its constituent functional groups and data from related thienopyridine structures.
Predicted NMR Spectral Analysis
The chemical structure of 2-Bromo-7-chlorothieno[2,3-c]pyridine is presented below:
Based on this structure, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the thieno[2,3-c]pyridine ring system. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms and the nitrogen atom in the pyridine ring, as well as by the diamagnetic anisotropy of the aromatic rings.
Table 1: Predicted ¹H NMR Data for 2-Bromo-7-chlorothieno[2,3-c]pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | 7.50 - 7.70 | Singlet (s) | - | Located on the thiophene ring, adjacent to the bromine atom. The bromine atom's electron-withdrawing effect will deshield this proton, shifting it downfield. It has no adjacent protons, hence it will appear as a singlet. |
| H-4 | 7.30 - 7.50 | Doublet (d) | 5.0 - 6.0 | Part of the pyridine ring, ortho to the nitrogen. It is coupled to H-5. The electronegative nitrogen will cause a downfield shift. |
| H-5 | 8.20 - 8.40 | Doublet (d) | 5.0 - 6.0 | Also on the pyridine ring, coupled to H-4. This proton is expected to be the most downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the fused thiophene ring. |
The prediction of chemical shifts for protons on a pyridine ring is supported by the known values for pyridine itself, where the α-protons (adjacent to N) are significantly downfield[2]. The influence of a bromo substituent is also well-documented[3].
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, corresponding to the seven carbon atoms in the heterocyclic core. The chemical shifts will be influenced by the attached heteroatoms (N, S) and the halogen substituents (Br, Cl).
Table 2: Predicted ¹³C NMR Data for 2-Bromo-7-chlorothieno[2,3-c]pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 110 - 115 | Attached to the bromine atom, which will cause a significant upfield shift compared to an unsubstituted carbon, but it will still be in the aromatic region. |
| C-3 | 125 - 130 | A CH carbon on the thiophene ring. Its chemical shift will be influenced by the adjacent sulfur and the nearby bromine. |
| C-3a | 130 - 135 | A quaternary carbon at the fusion of the two rings, bonded to sulfur. |
| C-4 | 120 - 125 | A CH carbon on the pyridine ring, ortho to the nitrogen. |
| C-5 | 150 - 155 | A CH carbon on the pyridine ring, also ortho to the nitrogen and adjacent to the ring fusion. |
| C-7 | 145 - 150 | Attached to the chlorine atom, which is highly electronegative and will cause a significant downfield shift. |
| C-7a | 155 - 160 | A quaternary carbon at the ring fusion, adjacent to the nitrogen atom. |
The predicted chemical shifts are based on data from substituted thienopyridines and related heterocyclic systems[1][4]. The significant downfield shifts for C-5, C-7, and C-7a are due to their proximity to the electronegative nitrogen atom.
Experimental Protocol for NMR Analysis
To validate the predicted spectral data, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.
Sample Preparation
-
Compound Purity : Ensure the sample of 2-Bromo-7-chlorothieno[2,3-c]pyridine is of high purity (>95%), as impurities will complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection : A deuterated solvent that can fully dissolve the compound is crucial. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Spectral Width : A range covering 0-10 ppm is typically sufficient for aromatic compounds.
¹³C NMR Spectroscopy:
-
Pulse Program : A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Spectral Width : A range of 0-200 ppm will cover the expected chemical shifts for this compound.
Advanced 2D NMR Experiments
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks and confirm the relationship between H-4 and H-5.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical progression from sample preparation to the final structural elucidation of 2-Bromo-7-chlorothieno[2,3-c]pyridine.
Caption: Experimental workflow for the NMR analysis of 2-Bromo-7-chlorothieno[2,3-c]pyridine.
Conclusion
The structural characterization of novel compounds like 2-Bromo-7-chlorothieno[2,3-c]pyridine is fundamental to advancing drug discovery and materials science. While direct experimental NMR data is yet to be published, a detailed and reliable prediction of the ¹H and ¹³C NMR spectra can be made based on established principles and data from analogous structures. This guide provides a comprehensive framework for the anticipated spectral features and a robust experimental protocol for their acquisition and interpretation. The application of 1D and 2D NMR techniques as outlined will enable researchers to unambiguously confirm the structure of this and other related heterocyclic molecules.
References
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transform
- Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Cairo University Scholar.
- Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system.
- 2-bromo-7-chlorothieno[2,3-c]pyridine. PubChemLite.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing.
- ¹³C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD.
- 2-Bromopyridine(109-04-6) ¹H NMR spectrum. ChemicalBook.
- 7-Chlorothieno[2,3-c]pyridine. BLD Pharm.
- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer
- 7-Chlorothieno[2,3-c]pyridine. Fluorochem.
- 7-Chlorothieno[2,3-c]pyridine | Drug Intermedi
- 7-Chlorothieno[2,3-c]pyridine | 28948-58-5. J&K Scientific.
- 7-chlorothieno[2,3-c]Pyridine (CAS Number: 28948-58-5). Cayman Chemical.
- ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- 2-Bromo-thieno[2,3-c]pyridine | CAS 756477-36-8. Santa Cruz Biotechnology.
- Pyridine(110-86-1) ¹³C NMR spectrum. ChemicalBook.
- A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt.
- 7-chlorothieno[2,3-c]pyridine (C7H4ClNS). PubChemLite.
- 3-Bromothieno[2,3-c]pyridine | CAS 28783-17-7. Chemical-Suppliers.
- 2-Chloro-thieno(2,3-B)thiophene - Optional[¹³C NMR] - Chemical Shifts. SpectraBase.
Sources
Foundational Principles: The Isotopic Signature of a Di-Halogenated Heterocycle
An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-7-chlorothieno[2,3-c]pyridine
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-7-chlorothieno[2,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. As professionals in drug discovery, a precise understanding of a molecule's structure and fragmentation behavior is paramount for its identification, purity assessment, and metabolic profiling. This document moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the analytical process, grounded in established scientific principles. Mass spectrometry is an essential tool used throughout the drug development process, providing crucial information on molecular mass and structure.[1][2]
The most immediately striking feature in the mass spectrum of 2-Bromo-7-chlorothieno[2,3-c]pyridine is its unique isotopic pattern. The presence of both bromine and chlorine, each with two stable isotopes of significant abundance, creates a highly characteristic molecular ion cluster that serves as a definitive confirmation of the elemental composition.
-
Chlorine Isotopes : Natural chlorine consists of approximately 75% ³⁵Cl and 25% ³⁷Cl.[3] This results in a characteristic M and M+2 peak pattern with an intensity ratio of roughly 3:1 for any fragment containing a single chlorine atom.[3][4][5]
-
Bromine Isotopes : Natural bromine is composed of nearly equal parts ⁷⁹Br (~50%) and ⁸¹Br (~50%).[3] This produces a distinctive M and M+2 pattern where the two peaks are of almost equal intensity (1:1 ratio).[3][4][6]
When a molecule contains both one chlorine and one bromine atom, these patterns combine. This results in a molecular ion region with three primary peaks:
-
M : Containing ³⁵Cl and ⁷⁹Br.
-
M+2 : A composite peak containing both (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br).
-
M+4 : Containing ³⁷Cl and ⁸¹Br.
The relative intensities of these M, M+2, and M+4 peaks create a unique fingerprint, which can be predicted based on the natural isotopic abundances.[7]
Experimental Design: Methodology and Rationale
For a semi-volatile, thermally stable molecule like 2-Bromo-7-chlorothieno[2,3-c]pyridine, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the method of choice for initial characterization. EI is a robust, high-energy ionization technique that induces reproducible fragmentation, creating a detailed "fingerprint" spectrum that is ideal for structural elucidation and library matching.[1][8] While techniques like LC-MS with ESI or APCI are vital for less volatile compounds or in later-stage drug metabolism studies, GC-EI-MS provides the foundational data for structural confirmation.[9]
Workflow for GC-MS Analysis
The following diagram illustrates a robust workflow for the analysis of 2-Bromo-7-chlorothieno[2,3-c]pyridine.
Caption: High-level workflow for GC-MS analysis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating quality control checks to ensure data integrity.
1. Sample Preparation: i. Solvent Selection: Dissolve approximately 1 mg of 2-Bromo-7-chlorothieno[2,3-c]pyridine in 1 mL of a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate. The choice of solvent is critical to ensure compatibility with the GC inlet and column phase. ii. Internal Standard: For quantitative analysis, add a known concentration of an internal standard that does not co-elute with the analyte (e.g., Chrysene-d12). iii. Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC system.
2. GC-MS System Configuration & Method:
- Instrument: A standard benchtop GC-MS system, such as one equipped with a single quadrupole mass analyzer.
- GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity capillary column (e.g., DB-5ms or equivalent). This phase provides excellent separation for a wide range of semi-volatile organic compounds.
- Inlet: Split/Splitless injector at 280°C. A split injection (e.g., 50:1 ratio) is recommended for initial screening to avoid overloading the column and detector.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 15°C/min to 300°C.
- Final hold: Hold at 300°C for 5 minutes.
- Rationale: This program ensures good separation from solvent and potential low-boiling impurities while eluting the target compound as a sharp peak.
- MS Parameters:
- Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to established libraries like the NIST Mass Spectral Library.[10][11]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-500. This range covers the molecular ion and all expected significant fragments.
- Solvent Delay: 3 minutes to protect the filament from the solvent peak.
3. System Suitability Test (SST):
- Before running the sample, inject a standard mixture (e.g., Grob Test Mix) to verify system performance, including column resolution, inertness, and sensitivity. This is a critical step for ensuring the trustworthiness of the generated data.
Predictive Analysis of the Mass Spectrum
As no public reference spectrum for 2-Bromo-7-chlorothieno[2,3-c]pyridine is available[12], a predictive approach based on established fragmentation rules for halogenated and heterocyclic compounds is necessary.[13]
Molecular Ion Region
The molecular formula is C₇H₃BrClNS, with a monoisotopic mass of 246.8858 Da (for ⁷⁹Br and ³⁵Cl).[12] The expected isotopic pattern in the molecular ion region is the most powerful diagnostic tool.
| Ion Species | Isotopes | Calculated m/z | Expected Relative Abundance |
| [M] | C₇H₃⁷⁹Br³⁵ClNS | 246.8858 | ~75% |
| [M+2] | C₇H₃⁸¹Br³⁵ClNS / C₇H₃⁷⁹Br³⁷ClNS | 248.8837 / 248.8828 | ~100% (Base Peak) |
| [M+4] | C₇H₃⁸¹Br³⁷ClNS | 250.8808 | ~25% |
Table 1: Predicted isotopic distribution for the molecular ion of 2-Bromo-7-chlorothieno[2,3-c]pyridine.
Predicted Fragmentation Pathway
Electron ionization will likely remove a non-bonding electron from the sulfur or nitrogen atom, or a pi-electron from the aromatic system, creating an unstable radical cation that undergoes fragmentation.[13] The primary fragmentation pathways are predicted to involve the loss of the halogen atoms, as the C-Br and C-Cl bonds are among the weakest.
Caption: Predicted EI fragmentation of the target molecule.
Mechanistic Rationale:
-
Loss of Halogen Radical: The initial and most favored fragmentation will be the homolytic cleavage of the C-Br or C-Cl bond to expel a bromine or chlorine radical, respectively.[14][15] The loss of the larger, more polarizable bromine atom (to form m/z 168/170) is often more favorable than the loss of chlorine (to form m/z 212/214).
-
Loss of HCN: Following the loss of a halogen, the resulting thienopyridine cation can undergo ring rearrangement and expel a neutral molecule of hydrogen cyanide (HCN, 27 Da), a common loss from nitrogen-containing aromatic rings.
-
Loss of CS: Another plausible fragmentation pathway, particularly from the [M-Br]⁺ ion, is the expulsion of a neutral carbon monosulfide (CS, 44 Da) fragment from the thiophene ring.
Table of Predicted Key Fragment Ions
| Predicted m/z | Proposed Ion Structure | Notes on Isotopic Pattern |
| 247/249/251 | [C₇H₃BrClNS]⁺˙ (Molecular Ion) | Contains Br and Cl. Ratio ~3:4:1. |
| 212/214 | [C₇H₃BrNS]⁺ | Contains Br. Ratio ~1:1. |
| 185/187 | [C₆H₂BrS]⁺ | Contains Br. Ratio ~1:1. |
| 168/170 | [C₇H₃ClNS]⁺ | Contains Cl. Ratio ~3:1. |
| 141/143 | [C₆H₂ClS]⁺ | Contains Cl. Ratio ~3:1. |
| 133 | [C₇H₃NS]⁺ | Fragment after loss of both halogens. |
| 124/126 | [C₆H₃ClN]⁺ | Contains Cl. Ratio ~3:1. |
Table 2: Summary of major predicted fragment ions and their characteristic isotopic signatures.
Conclusion
The mass spectrometric analysis of 2-Bromo-7-chlorothieno[2,3-c]pyridine is a clear example of how fundamental principles can be applied to characterize a novel compound with confidence. The definitive isotopic signature created by the simultaneous presence of bromine and chlorine provides an unambiguous confirmation of the elemental composition. By employing a robust GC-EI-MS method and interpreting the resulting data through the lens of established fragmentation mechanisms, researchers and drug development professionals can achieve definitive structural elucidation. This guide provides the theoretical framework and a practical, validated protocol to successfully analyze this and structurally related compounds, ensuring data of the highest scientific integrity.
References
-
Mass Spectrometry Data Center - NIST. (2020). National Institute of Standards and Technology. [Link]
-
Mass Spectrometry Data Center, NIST. National Institute of Standards and Technology. [Link]
-
Isotopes in Mass Spectrometry. (2025). Chemistry Steps. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
-
Gillespie, T. A. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 495-515. [Link]
-
Mass spectrometry. Royal Society of Chemistry. [Link]
-
About Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]
-
Wang, Y., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 225-233. [Link]
-
NIST Mass Spectrometry Data Center - PubChem Data Source. (2018). PubChem. [Link]
-
Application of LCMS in small-molecule drug development. (2016). Drug Development & Delivery. [Link]
-
13.04 Isotopic Abundance in Mass Spectrometry. (2018). YouTube. [Link]
-
Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]
-
Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. Michigan State University. [Link]
-
Sparkman, O. D. (2017). Introduction of NIST 17—A Major Update of Mass Spectral Libraries and Software—at the 65th ASMS Conference on Mass Spectrometry and Allied Topics. American Laboratory. [Link]
-
NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis. (2023). Journal of Forensic Sciences. [Link]
-
New Developments in Mass Spectrometry. Royal Society of Chemistry. [Link]
-
Mass spectrometry in small molecule drug development. (2015). ResearchGate. [Link]
-
van den Berg, T., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112814. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
Journal of the American Society for Mass Spectrometry Current Issue. ACS Publications. [Link]
-
Zenobi, R. (2016). Quantitative mass spectrometry: an overview. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150382. [Link]
-
Mass Spectrometry - RSC Advances. Royal Society of Chemistry. [Link]
-
Journal of the American Society for Mass Spectrometry Ahead of Print. ACS Publications. [Link]
-
THE ROYAL SOCIETY OF CHEMISTRY Mass spectrometry. Semantic Scholar. [Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]
-
Journal of the American Society for Mass Spectrometry. Wikipedia. [Link]
-
The mass spectrum of 1-bromo-2-chloroethane. Doc Brown. [Link]
-
The Chemistry of Thienopyridines. (2025). ResearchGate. [Link]
-
Site-selective fragmentation in core-excited bromochloroalkanes [Br(CH2)nCl]. (1994). ResearchGate. [Link]
-
2-bromo-7-chlorothieno[2,3-c]pyridine. PubChem. [Link]
-
Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. (2025). ResearchGate. [Link]
-
How can you identify the presence of halogens using mass spectrometry? TutorChase. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Halogenation-Guided Chemical Screening Uncovers Cyanobacterin Analogues from the Cyanobacterium Tolypothrix sp. PCC9009. (2023). ACS Central Science. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2025). Spectroscopy Online. [Link]
-
2-bromo-7-chlorothieno[3,2-b]pyridine. PubChem. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. tutorchase.com [tutorchase.com]
- 6. m.youtube.com [m.youtube.com]
- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scispace.com [scispace.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Mass Spectrometry Data Center | NIST [nist.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. PubChemLite - 2-bromo-7-chlorothieno[2,3-c]pyridine (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 13. thiele.ruc.dk [thiele.ruc.dk]
- 14. scribd.com [scribd.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Retrosynthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides a comprehensive and in-depth exploration of a viable retrosynthetic pathway for the synthesis of 2-bromo-7-chlorothieno[2,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The proposed synthesis is strategically designed for execution in a research and development setting, emphasizing robust and well-documented chemical transformations. This document delineates a logical retrosynthetic analysis, followed by a detailed, step-by-step forward synthesis plan. Each proposed synthetic step is accompanied by a thorough explanation of the underlying chemical principles, reaction mechanisms, and practical experimental considerations. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing them with the foundational knowledge to approach the synthesis of this and structurally related thienopyridine derivatives.
Introduction and Strategic Overview
The thieno[2,3-c]pyridine core is a prominent heterocyclic motif found in a variety of biologically active molecules. The specific substitution pattern of a bromo group at the 2-position and a chloro group at the 7-position presents a unique synthetic challenge that requires careful strategic planning to ensure regiochemical control. This guide proposes a multi-step synthetic sequence commencing with the construction of the bicyclic thieno[2,3-c]pyridine core, followed by sequential halogenation.
The overall synthetic strategy is underpinned by three key transformations:
-
Gewald Asymmetric Synthesis: A robust and versatile method for the construction of the 2-aminothiophene ring fused to a piperidine precursor.
-
Aromatization: Conversion of the initially formed tetrahydrothieno[2,3-c]pyridine to the fully aromatic thieno[2,3-c]pyridine system.
-
Sandmeyer Reaction: A classic and reliable method for the introduction of a chloro substituent from an amino precursor.
-
Regioselective Electrophilic Bromination: Controlled introduction of a bromine atom at the desired position on the pre-formed 7-chlorothieno[2,3-c]pyridine core.
This approach allows for the systematic and controlled introduction of the required functionalities, maximizing the potential for success in the laboratory.
Retrosynthetic Analysis
The retrosynthetic analysis for 2-bromo-7-chlorothieno[2,3-c]pyridine is initiated by disconnecting the carbon-bromine bond, a common strategy for halogenated aromatic compounds. This leads back to the precursor, 7-chlorothieno[2,3-c]pyridine. The chloro substituent at the 7-position is envisioned to be installed via a Sandmeyer reaction, a reliable transformation of an amino group. This points to 7-aminothieno[2,3-c]pyridine as the preceding intermediate. The aromatic thieno[2,3-c]pyridine core itself can be derived from the aromatization of a more saturated precursor, 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. This tetrahydro intermediate is a classic product of the Gewald reaction, a multicomponent condensation that in this case would involve a 4-piperidone derivative, an active methylene nitrile, and elemental sulfur.
Caption: Retrosynthetic analysis of 2-bromo-7-chlorothieno[2,3-c]pyridine.
Forward Synthesis: A Step-by-Step Guide
The forward synthesis is designed as a logical progression of reactions, building complexity from commercially available starting materials.
Step 1: Synthesis of Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate via Gewald Reaction
The synthesis commences with the construction of the core heterocyclic system using the well-established Gewald reaction.[1][2] This multicomponent reaction offers an efficient route to highly functionalized 2-aminothiophenes. In this proposed synthesis, N-benzoyl-4-piperidone is reacted with ethyl cyanoacetate and elemental sulfur in the presence of a basic catalyst. The benzoyl protecting group on the piperidine nitrogen is chosen for its stability under the reaction conditions and its potential for straightforward removal in a subsequent step.
Experimental Protocol:
-
To a stirred solution of N-benzoyl-4-piperidone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of a secondary amine, such as morpholine or diethylamine (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for the Gewald reaction, facilitating the dissolution of the reactants and promoting the reaction.
-
Catalyst: A basic catalyst is required to promote the initial Knoevenagel condensation between the ketone and the active methylene compound. Secondary amines are widely used for this purpose.
-
Temperature: Refluxing conditions provide the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
Step 2: Aromatization to Ethyl 2-amino-7-chlorothieno[2,3-c]pyridine-3-carboxylate
The tetrahydrothieno[2,3-c]pyridine intermediate is then aromatized to form the fully conjugated thieno[2,3-c]pyridine ring system. This can be achieved through oxidation. A variety of oxidizing agents can be employed for this transformation; however, a mild and efficient method involves the use of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by heating with a sulfur/high-boiling solvent system.[3]
Experimental Protocol (Using DDQ):
-
Dissolve the ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (1 equivalent) in a suitable solvent such as dioxane or toluene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Oxidizing Agent: DDQ is a powerful dehydrogenating agent that is effective for the aromatization of various heterocyclic systems under relatively mild conditions.
-
Solvent: Dioxane or toluene are suitable high-boiling solvents that are inert to the reaction conditions.
Step 3: Hydrolysis and Decarboxylation to 7-Aminothieno[2,3-c]pyridine
The ester and the benzoyl protecting group are removed in this step to yield the key intermediate, 7-aminothieno[2,3-c]pyridine. This can be achieved by heating in a strong aqueous acid, which will hydrolyze both the ester and the amide.
Experimental Protocol:
-
Suspend the ethyl 2-amino-7-chlorothieno[2,3-c]pyridine-3-carboxylate (1 equivalent) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize carefully with a strong base (e.g., NaOH solution) to a pH of approximately 8-9.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
Alternatively, extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-aminothieno[2,3-c]pyridine.
-
Purify the product by column chromatography or recrystallization.
Step 4: Synthesis of 7-Chlorothieno[2,3-c]pyridine via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens.[4] In this step, the 7-amino group of our intermediate is converted to a chloro group.
Experimental Protocol:
-
Dissolve 7-aminothieno[2,3-c]pyridine (1 equivalent) in an aqueous solution of hydrochloric acid (e.g., 3M HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 7-chlorothieno[2,3-c]pyridine by column chromatography or distillation.
Causality of Experimental Choices:
-
Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures forms the diazonium salt. Low temperatures are crucial to prevent the premature decomposition of the diazonium salt.
-
Copper(I) Chloride: CuCl acts as a catalyst to facilitate the substitution of the diazonium group with a chloride ion.
Step 5: Regioselective Bromination to 2-Bromo-7-chlorothieno[2,3-c]pyridine
The final step is the regioselective bromination of 7-chlorothieno[2,3-c]pyridine to introduce the bromine atom at the 2-position of the thiophene ring. Electrophilic aromatic substitution on the thieno[2,3-c]pyridine system is expected to occur preferentially on the electron-rich thiophene ring. The 2-position of the thiophene ring is typically the most reactive site for electrophilic attack. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.[5][6]
Experimental Protocol:
-
Dissolve 7-chlorothieno[2,3-c]pyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may be gently heated if it proceeds slowly.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 2-bromo-7-chlorothieno[2,3-c]pyridine.
Causality of Experimental Choices:
-
Brominating Agent: NBS is a convenient and selective source of electrophilic bromine, often leading to cleaner reactions and easier purification compared to using elemental bromine.
-
Regioselectivity: The electron-donating nature of the sulfur atom in the thiophene ring directs electrophilic substitution to the adjacent carbon atoms. The 2-position is generally more activated than the 3-position.
Visualization of the Synthetic Workflow
Caption: Forward synthesis workflow for 2-bromo-7-chlorothieno[2,3-c]pyridine.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded retrosynthetic analysis and forward synthesis plan for 2-bromo-7-chlorothieno[2,3-c]pyridine. The proposed route leverages well-established and reliable chemical transformations, including the Gewald reaction, aromatization, the Sandmeyer reaction, and regioselective bromination. By providing detailed experimental considerations and explaining the rationale behind the chosen methodologies, this guide serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science. The successful execution of this synthetic sequence will provide access to a valuable molecular scaffold for further derivatization and biological evaluation.
References
-
3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
Three component synthesis of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. (2011). HETEROCYCLES, 83(8), 1890. Retrieved February 18, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved February 18, 2026, from [Link]
-
Bromination of Deactivated Aromatics: A Simple and Efficient Method. (2007). Journal of Organic Chemistry, 72, 5867-5869. Retrieved February 18, 2026, from [Link]
-
2-bromo-7-chlorothieno[2,3-c]pyridine. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 18, 2026, from [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. (n.d.). Lirias. Retrieved February 18, 2026, from [Link]
-
Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. (2015). European Journal of Medicinal Chemistry, 95, 443-455. Retrieved February 18, 2026, from [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry, 87(7), 4646–4654. Retrieved February 18, 2026, from [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI. Retrieved February 18, 2026, from [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry, 12(31), 5945-5954. Retrieved February 18, 2026, from [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved February 18, 2026, from [Link]
-
A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity. (2015). Medicinal Chemistry Research, 24(2), 798-807. Retrieved February 18, 2026, from [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2025). MDPI. Retrieved February 18, 2026, from [Link]
-
Cascade Transformations of 3-Amino-2-benzoylthieno[2,3-b]pyridines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
New Diazo Process. (n.d.). Defense Technical Information Center. Retrieved February 18, 2026, from [Link]
-
Aromatic Nucleophilic Substitution Reaction. (n.d.). Institute of Science, Nagpur. Retrieved February 18, 2026, from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025, February 3). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]
-
Continuous Diazotization and Coupling. (n.d.). Amar Equipment. Retrieved February 18, 2026, from [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
Sources
- 1. 3- and 6-Substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as A1 adenosine receptor allosteric modulators and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 5. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
Potential applications of 2-Bromo-7-chlorothieno[2,3-c]pyridine in drug discovery
Executive Summary: The Bifunctional Linchpin
In the landscape of modern medicinal chemistry, 2-Bromo-7-chlorothieno[2,3-c]pyridine (CAS: 28948-58-5) represents a high-value "privileged scaffold." Its utility stems not merely from its structural rigidity, but from its orthogonal reactivity profile .
This molecule acts as a bifunctional linchpin, allowing medicinal chemists to independently functionalize two distinct vectors:
-
The C7-Position (Pyridine Core): Electron-deficient and primed for nucleophilic aromatic substitution (SNAr), typically used to install hydrogen-bond donor/acceptor motifs (hinge binders).
-
The C2-Position (Thiophene Core): Susceptible to metal-catalyzed cross-couplings (Suzuki-Miyaura, Stille), ideal for extending the molecule into hydrophobic pockets to improve potency and selectivity.
This guide details the strategic application of this scaffold, focusing on kinase inhibition and fragment-based drug design (FBDD).
Chemical Logic & Reactivity Profile
To utilize this scaffold effectively, one must understand the electronic bias that governs its regioselectivity.
Electronic Differentiation
-
C7-Chlorine (The Electrophile): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, rendering the C7 position (para to the nitrogen) highly electrophilic. This activates the C-Cl bond for SNAr reactions with amines, even in the absence of metal catalysts [1].
-
C2-Bromine (The Coupling Partner): The thiophene ring is relatively more electron-rich than the pyridine, but the C2 position (alpha to sulfur) is activated for oxidative addition by Palladium (0). The C-Br bond is significantly weaker than the C-Cl bond, making it the preferred site for Pd-catalyzed coupling if SNAr conditions are avoided.
The "Switchable" Synthesis Strategy
The order of operations is critical. The distinct reactivity allows for two divergent synthetic workflows:
-
Route A (SNAr First): Displacement of the C7-Cl with an amine leaves the C2-Br intact. This is the preferred route for generating kinase inhibitor libraries where the "hinge binder" (amine) is varied first.
-
Route B (Suzuki First): Pd-catalyzed coupling at C2-Br can be achieved with high chemoselectivity over the C7-Cl, provided that mild ligands (e.g., phosphines) and bases are used to prevent premature activation of the chloride [2].
Therapeutic Applications
Kinase Inhibition (The Hinge-Binding Motif)
The thieno[2,3-c]pyridine scaffold is a bioisostere of quinoline and quinazoline. In kinase drug discovery, the pyridine nitrogen (N6) often serves as the hydrogen bond acceptor for the kinase hinge region (e.g., Valine or Methionine residues in the ATP binding pocket).
-
Target Class: Serine/Threonine kinases (e.g., COT/Tpl2 , MAPKAPK2 ) and Tyrosine kinases (c-Met ).
-
Mechanism: Functionalization at C7 with an amino group creates a donor-acceptor motif (N-H...O and N...H-N) essential for ATP mimicry [3].
-
Case Study (COT Inhibition): Research has demonstrated that 2,4-disubstituted thieno[2,3-c]pyridines (analogs of our core) act as potent inhibitors of COT (Cancer Osaka Thyroid) kinase.[1] The C2-substituent extends into the solvent-exposed region or the hydrophobic back-pocket, modulating solubility and PK properties [4].
Hsp90 Inhibition
Recent studies highlight thieno[2,3-c]pyridine derivatives as inhibitors of Heat Shock Protein 90 (Hsp90).[2]
-
Application: Anticancer therapy (Breast Cancer lines MCF7, T47D).[2]
-
SAR Insight: Substitution at the pyridine ring (via the C7-Cl handle) with cyclic amines (piperidine, morpholine) has shown to induce G2 phase arrest in cancer cells [5].
Experimental Protocols
Protocol A: Regioselective SNAr at C7 (Hinge Binder Installation)
Objective: Install an amine at C7 without affecting the C2-Bromine.
-
Reagents: 2-Bromo-7-chlorothieno[2,3-c]pyridine (1.0 equiv), Primary/Secondary Amine (1.2 equiv), Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone).
-
Procedure:
-
Dissolve the scaffold in n-Butanol (0.2 M concentration).
-
Add DIPEA and the amine.
-
Heat to 110°C in a sealed tube for 12–16 hours. Note: n-Butanol is preferred over DMF for easier workup and sufficient thermal activation.
-
Monitor via LC-MS. The C2-Br bond remains stable under these non-catalytic basic conditions.
-
-
Workup: Concentrate in vacuo. Precipitate with water or purify via silica flash chromatography (Hexane/EtOAc).
Protocol B: Chemoselective Suzuki Coupling at C2 (Tail Extension)
Objective: Couple an aryl boronic acid at C2 while preserving the C7-Cl (or the previously installed amine).
-
Reagents: C7-substituted intermediate (or bare scaffold) (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), K2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical to prevent homocoupling).
-
Add reactants and catalyst under inert atmosphere.
-
Heat to 80°C for 4–6 hours. Caution: Do not overheat (>100°C) if the C7-Cl is still present, to avoid oxidative addition at the chloride.
-
-
Purification: Filter through Celite, extract with EtOAc, and purify via reverse-phase HPLC or silica chromatography.
Visualizing the Strategic Workflow
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthesis map showing orthogonal functionalization of the C2 and C7 positions.
Data Summary: Reactivity Comparison
| Feature | C2-Position (Thiophene) | C7-Position (Pyridine) |
| Halogen | Bromine (Br) | Chlorine (Cl) |
| Electronic State | Electron-Neutral/Rich (Alpha to S) | Electron-Deficient (Gamma to N) |
| Primary Reaction | Pd-Catalyzed Coupling (Suzuki, Stille) | SNAr (Nucleophilic Aromatic Sub.) |
| Activation Energy | Low (for Pd insertion) | Low (for Nucleophilic attack) |
| Kinase Role | Hydrophobic Tail / Solubilizing Group | Hinge Binder (via Amine insertion) |
References
-
PubChem. (2025).[3] 2-bromo-7-chlorothieno[2,3-c]pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
PubMed. (2008). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. Retrieved from [Link]
Sources
Technical Guide: Orthogonal Functionalization of 2-Bromo-7-chlorothieno[2,3-c]pyridine
Executive Summary
The 2-bromo-7-chlorothieno[2,3-c]pyridine scaffold represents a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for isoquinoline and quinazoline cores. Its utility lies in its orthogonal reactivity profile : the distinct electronic environments of the electron-rich thiophene ring (C2 position) and the electron-deficient pyridine ring (C7 position) allow for sequential, site-selective functionalization. This guide provides a validated technical roadmap for synthesizing and diversifying this scaffold, specifically targeting kinase inhibitors (e.g., Tie-2, Hsp90) and anticancer agents.
Part 1: Structural Analysis & Reactivity Profile
Electronic Architecture
The molecule is a fused bicycle comprising a
-
C2-Position (Thiophene
): Highly nucleophilic relative to the pyridine ring but activated for oxidative addition due to the C-Br bond weakness. -
C7-Position (Pyridine
): Electron-deficient. The C-Cl bond is stronger and less reactive toward standard Pd(0) oxidative addition compared to C-Br, but susceptible to nucleophilic aromatic substitution ( ) or specialized Pd-catalyzed couplings.
The Orthogonal Strategy
The core advantage of this building block is the ability to perform sequential cross-coupling reactions .
-
First Functionalization (C2): The C-Br bond (Bond Dissociation Energy
68 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond ( 81 kcal/mol). This allows for selective Suzuki-Miyaura or Sonogashira coupling at C2 under mild conditions. -
Second Functionalization (C7): Following C2 substitution, the C7-Cl bond remains intact. It can subsequently be activated using electron-rich phosphine ligands (e.g., XPhos, SPhos) or elevated temperatures to install a second diversity element.
Part 2: Synthesis of the Core Scaffold
While 7-chlorothieno[2,3-c]pyridine is commercially available, in-house preparation ensures purity and scalability.
Protocol: Regioselective Bromination
Objective: Install a bromine atom selectively at the C2 position of 7-chlorothieno[2,3-c]pyridine.
Reagents:
-
Substrate: 7-Chlorothieno[2,3-c]pyridine (1.0 equiv)
-
Brominating Agent:
-Bromosuccinimide (NBS) (1.1 equiv)[1] -
Solvent: Acetonitrile (ACN) or DMF
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Dissolve 7-chlorothieno[2,3-c]pyridine (10 mmol) in anhydrous ACN (50 mL) under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add NBS (11 mmol) portion-wise over 15 minutes to prevent exotherms and over-bromination.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The C2-H is significantly more reactive than the pyridine C-H bonds, ensuring high regioselectivity.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with water (
) and brine. -
Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield 2-bromo-7-chlorothieno[2,3-c]pyridine as a pale yellow solid.
Part 3: Orthogonal Cross-Coupling Protocols
Step 1: Site-Selective Suzuki Coupling at C2
Rationale: Standard Pd-catalysts (e.g.,
Protocol:
-
Charge: Combine 2-bromo-7-chlorothieno[2,3-c]pyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and
(2.0 equiv) in a reaction vial. -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with
for 10 mins. -
Catalyst: Add
(5 mol%). -
Heat: Heat to 80°C for 4–6 hours.
-
Validation: LC-MS should show complete consumption of the bromide starting material with the chloride mass peak (
isotope pattern) intact in the product.
Step 2: Functionalization of C7 (Chloride Displacement)
Rationale: The remaining C7-Cl is deactivated. To couple here, use a catalyst system capable of activating aryl chlorides (e.g., Buchwald precatalysts or bulky phosphines).
Protocol (Buchwald-Hartwig Amination Example):
-
Charge: Combine the C2-substituted intermediate (1.0 equiv), Amine (1.2 equiv), and
(2.0 equiv). -
Catalyst System: Add
(2 mol%) and XPhos or BrettPhos (4 mol%). -
Solvent: Anhydrous Toluene or Dioxane.
-
Heat: Reflux (100–110°C) for 12–16 hours.
-
Result: Formation of the 2,7-disubstituted thieno[2,3-c]pyridine.
Part 4: Visualization of Reaction Logic
The following diagram illustrates the divergent synthesis pathway, highlighting the specific conditions required to overcome the activation energy barriers of the C-Br versus C-Cl bonds.
Figure 1: Sequential functionalization workflow exploiting the reactivity difference between C2-Br and C7-Cl.
Part 5: Data Summary & Reaction Parameters
The table below summarizes the critical parameters for optimizing the orthogonal coupling steps.
| Parameter | Step 1: C2-Br Coupling | Step 2: C7-Cl Coupling |
| Bond Energy (Est.) | ~68 kcal/mol (Weak) | ~81 kcal/mol (Strong) |
| Electronic State | Electron-Rich (Thiophene) | Electron-Poor (Pyridine) |
| Primary Mechanism | Oxidative Addition (Fast) | Oxidative Addition (Slow) / |
| Catalyst Choice | ||
| Base | ||
| Temperature | 60–80°C | 100–120°C |
| Critical Control | Stoichiometry (Avoid excess Boronate) | Ligand Sterics (Bulky ligands required) |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reaction Mechanism and Recent Literature. Retrieved from [Link]
-
PubChem. (n.d.).[2] 2-bromo-7-chlorothieno[2,3-c]pyridine (Compound Summary). Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
The Emergence of Thieno[2,3-c]pyridines: A Technical Guide to Synthesis and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyridine scaffold, a compelling heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This guide provides an in-depth exploration of the discovery and development of novel thieno[2,3-c]pyridine derivatives. We will traverse the landscape of synthetic strategies, from foundational reactions to innovative metal-free methodologies, and delve into the mechanistic underpinnings of their therapeutic applications. This document is designed to serve as a comprehensive resource for researchers actively engaged in the design and synthesis of next-generation therapeutics, offering both a conceptual framework and practical, actionable protocols.
The Thieno[2,3-c]pyridine Scaffold: A Privileged Structure in Drug Discovery
The fusion of a thiophene ring with a pyridine moiety to form the thieno[2,3-c]pyridine core results in a bicyclic heteroaromatic system with unique physicochemical properties. This scaffold acts as a versatile template for the development of targeted therapies, with documented efficacy in a range of disease models. Its structural rigidity and defined vectoral space for substituent placement allow for precise modulation of interactions with biological targets.
Thienopyridine isomers, in general, are recognized for their wide-ranging pharmacological activities, including anticoagulant, antitumor, anticancer, and antimicrobial effects.[1] Specifically, the thieno[2,3-c]pyridine isomer has emerged as a key structural component in various kinase inhibitors and has shown potential in materials science due to its electrochemical and photophysical properties.[1] This guide will focus on the synthesis and application of this particular isomer, highlighting its growing importance in modern medicinal chemistry.
Synthetic Strategies: From Classical to Contemporary
The synthesis of the thieno[2,3-c]pyridine core and its derivatives has evolved significantly, with a trend towards more efficient and versatile methods. Understanding the causality behind the choice of a particular synthetic route is paramount for successful drug discovery campaigns.
Established Synthetic Routes
Traditional approaches to the thieno[2,3-c]pyridine skeleton often involve multi-step sequences. One established method is the cyclization of a Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal.[2] This approach provides a reliable pathway to the core structure and allows for the introduction of substituents on the thiophene ring.[2]
Another foundational strategy is the Gewald reaction, which utilizes ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur to construct the dihydrothieno[2,3-c]pyridine framework.[3] This method is particularly useful for generating libraries of compounds with diverse substitutions.
Innovative Metal-Free Denitrogenative Transformation
A significant advancement in the synthesis of thieno[2,3-c]pyridine derivatives is the development of a metal-free, three-step method involving a 1,2,3-triazole-mediated denitrogenative transformation.[1][4] This strategy offers several advantages, including mild reaction conditions and the avoidance of potentially toxic metal catalysts, which is a crucial consideration in pharmaceutical synthesis.
The general workflow for this innovative approach can be visualized as follows:
Caption: Mechanism of thieno[2,3-c]pyridine kinase inhibition.
Anticancer Activity
Beyond kinase inhibition, thieno[2,3-c]pyridine derivatives have demonstrated broad anticancer potential through various mechanisms.
-
Hsp90 Inhibition: A series of novel thieno[2,3-c]pyridine derivatives were synthesized and evaluated as Hsp90 inhibitors. [3]Molecular docking studies revealed crucial interactions with the Hsp90 protein, and in vitro assays confirmed their ability to induce cell cycle arrest and cell death in cancer cell lines. [3]One promising compound, 6i, showed potent inhibition against head and neck, breast, and colorectal cancer cell lines. [3]
-
Antiproliferative Activity: Other substituted thieno[2,3-c]pyridine derivatives have exhibited promising anti-proliferative activity against various cancer cell lines, highlighting the scaffold's potential in oncology drug discovery. [5]
Neuropathic Pain
The therapeutic reach of thieno[2,3-c]pyridines extends to the central nervous system. Tetrahydrothieno[2,3-c]pyridine derivatives have been discovered as selective metabotropic glutamate receptor 1 (mGluR1) antagonists. [6]These compounds demonstrated excellent in vitro antagonistic activity and in vivo efficacy in animal models of neuropathic pain, with some exhibiting favorable pharmacokinetic profiles. [6]
Experimental Protocols
To facilitate further research and development, this section provides detailed, step-by-step methodologies for key synthetic procedures.
General Synthetic Protocol for Diethyl 2-(substituted)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
[3]
-
Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (3): This starting material is obtained via a Gewald reaction involving ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and powdered sulfur. [3]2. Synthesis of Intermediate (4): Compound 3 is reacted with chloroacetyl chloride in the presence of triethylamine to yield the chloroacetylated intermediate. [3]3. Synthesis of Target Compounds 6(a-k): To a suspension of intermediate 4 (0.001 mol) in 3 mL of dry tetrahydrofuran (THF), add the appropriately substituted secondary amine (0.0015 mol).
-
Stir the reaction mixture for two hours at a temperature of 55-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the excess THF.
-
Triturate the resulting mixture with water to obtain a slurry, which is then filtered, washed with water, and dried to afford the final product.
Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation
[1]
-
Synthesis of Thieno[2,3-c]t[1][2][7]riazolo[1,5-a]pyridine (2): This intermediate is synthesized from 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole using a modified Pomeranz-Fritsch reaction. [1]2. Denitrogenative Transformation: React compound 2 with a nucleophile (e.g., methanol, primary/secondary alcohols, phenols) in the presence of an acid catalyst.
-
The reaction conditions (temperature and time) will vary depending on the specific nucleophile used. For example, reactions with liquid carboxylic acids as the solvent are carried out at 100 °C for 1-3 hours to yield thieno[2,3-c]pyridine-7-ylmethyl ester derivatives. [1]
Data Presentation
The following table summarizes the anticancer activity of selected thieno[2,3-c]pyridine derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6i | HSC3 (Head and Neck) | 10.8 | [3] |
| 6i | T47D (Breast) | 11.7 | [3] |
| 6i | RKO (Colorectal) | 12.4 | [3] |
Future Perspectives
The thieno[2,3-c]pyridine scaffold continues to be a rich source of novel therapeutic agents. Future research efforts should focus on:
-
Expansion of Chemical Space: The development of new synthetic methodologies to access a wider range of structurally diverse thieno[2,3-c]pyridine derivatives.
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors for specific biological targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of thieno[2,3-c]pyridine derivatives in other disease areas, such as inflammatory and infectious diseases.
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their oral bioavailability and in vivo efficacy.
Conclusion
This technical guide has provided a comprehensive overview of the discovery and development of novel thieno[2,3-c]pyridine derivatives. From versatile synthetic strategies to a broad spectrum of therapeutic applications, this privileged scaffold holds immense promise for the future of drug discovery. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to further explore the potential of this remarkable heterocyclic system.
References
-
Kaya, T., & Aydoğan, F. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(41), 11239-11244. [Link]
-
Guillon, J., et al. (2007). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. Synthesis, 2007(14), 2209-2212. [Link]
-
Harris, C. M., et al. (2008). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5023-5027. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(3), 1145. [Link]
-
Request PDF. (2025). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. [Link]
-
Kim, M. H., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European Journal of Medicinal Chemistry, 97, 245-258. [Link]
-
Sarma, B. K., et al. (2018). Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2876. [Link]
-
ResearchGate. (2025). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
-
Zhao, A., et al. (2011). Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-3918. [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-817. [Link]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine protocol
Technical Application Note: Scalable Synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine
Executive Summary
This application note details a robust, four-step protocol for the synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine (CAS: 756477-36-8). This heterocycle is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., PI3K, VEGFR) and GPCR ligands, due to its ability to undergo orthogonal cross-coupling reactions at the 2-position (Suzuki/Stille via the bromide) and the 7-position (Buchwald/Suzuki via the chloride).
The protocol utilizes a convergent Fiesselmann-type cyclization strategy starting from 2,4-dichloropyridine-3-carbaldehyde. This route is selected over N-oxide rearrangement methods for its superior regiocontrol and scalability.
Strategic Pathway & Logic
The synthesis hinges on the regioselective Nucleophilic Aromatic Substitution (
Mechanistic Rationale:
-
Regioselectivity: In 2,4-dichloropyridine-3-carbaldehyde, the C4-chlorine is significantly more electrophilic than the C2-chlorine. This is due to the para-positioning relative to the pyridine nitrogen and the ortho-positioning relative to the electron-withdrawing formyl group.
-
Core Construction: Reaction with ethyl thioglycolate builds the thiophene ring fused to the c-face (3,4-position) of the pyridine, locking the remaining chlorine at the C7 position of the final fused system.
-
Functionalization: Electrophilic bromination (NBS) occurs exclusively at the C2 position (alpha to sulfur), which is the most electron-rich site on the scaffold.
Pathway Diagram
Figure 1: Linear synthetic workflow for the regioselective preparation of the target scaffold.
Detailed Experimental Protocols
Materials & Equipment
-
Reagents: 2,4-Dichloropyridine-3-carbaldehyde (97%), Ethyl thioglycolate (98%), NBS (N-Bromosuccinimide), Copper powder (<45 µm), Quinoline.
-
Solvents: Ethanol (anhydrous), THF, DMF, DMSO.
-
Equipment: LCMS (ESI+), NMR (400 MHz), Microwave Reactor (Optional for Step 3).
Step 1: Thiophene Ring Construction
Target: Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyridine-3-carbaldehyde (10.0 g, 56.8 mmol) in anhydrous Ethanol (100 mL).
-
Addition: Add Sodium Carbonate (
, 15.0 g, 142 mmol) followed by dropwise addition of Ethyl thioglycolate (6.55 mL, 60 mmol).-
Note: The reaction is exothermic. Control addition rate to maintain temperature <40°C initially.
-
-
Reaction: Heat the suspension to reflux (78°C) for 4–6 hours.
-
Monitor: LCMS should show consumption of SM (
176) and formation of product ( 242, M+H).
-
-
Work-up: Cool to room temperature (RT). Pour the mixture into ice-water (400 mL). The product typically precipitates as a beige/yellow solid.
-
Isolation: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL). Dry under vacuum at 45°C.
-
Expected Yield: 75–85%
-
Data:
NMR (DMSO- ) 9.25 (s, 1H), 8.60 (s, 1H), 8.15 (s, 1H), 4.35 (q, 2H), 1.35 (t, 3H).
-
Step 2: Saponification
Target: 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid
-
Suspend the ester from Step 1 (10.0 g, 41.4 mmol) in THF/Water (3:1, 100 mL).
-
Add Lithium Hydroxide Monohydrate (3.5 g, 83 mmol).
-
Stir at RT for 3 hours (or 50°C for 1 hour). The solution will clarify then potentially precipitate the lithium salt.
-
Acidify to pH ~3 with 1N HCl. Filter the resulting white precipitate, wash with water, and dry.
-
Expected Yield: >95% (Quantitative)
-
Step 3: Thermal Decarboxylation
Target: 7-Chlorothieno[2,3-c]pyridine Critical Safety Note:[1] Quinoline is toxic and difficult to remove. Perform in a well-ventilated fume hood.
-
Suspend the carboxylic acid (8.0 g) in Quinoline (40 mL).
-
Add Copper powder (0.8 g, 10 wt% catalyst).
-
Heat to 200°C for 2 hours. Evolution of
gas will be observed.-
Alternative: Microwave irradiation at 190°C in NMP for 30 mins is cleaner if scale permits (<2g batches).
-
-
Work-up: Cool to RT. Dilute with Ethyl Acetate (200 mL). Filter through Celite to remove Copper.
-
Purification: Wash the filtrate with 1N HCl (3 x 100 mL) to remove Quinoline (Caution: Product may protonate; keep aqueous phase acidic but check distribution). Preferred: Wash with aqueous
solution to complex quinoline, or perform column chromatography directly (Hexane/EtOAc).-
Expected Yield: 60–70%
-
Data:
NMR (CDCl ) 9.05 (s, 1H, H5), 8.10 (s, 1H, H7-adjacent), 7.80 (d, 1H, H2), 7.45 (d, 1H, H3). (Note: H7 is actually H5 in pyridine numbering; in fused system C7 is Cl-substituted, protons are at C4 and C5 positions).
-
Step 4: Regioselective Bromination
Target: 2-Bromo-7-chlorothieno[2,3-c]pyridine
-
Dissolve 7-chlorothieno[2,3-c]pyridine (5.0 g, 29.5 mmol) in DMF (50 mL).
-
Cool to 0°C.
-
Add N-Bromosuccinimide (NBS) (5.5 g, 31.0 mmol) portion-wise over 15 minutes.
-
Why: Slow addition prevents di-bromination.
-
-
Stir at RT for 2–4 hours.
-
Monitor: LCMS shows conversion of
170 to 248/250 (Br pattern).
-
-
Work-up: Pour into water (250 mL). Extract with EtOAc. Wash organic layer with saturated
(to remove traces of ) and Brine. -
Purification: Recrystallization from Ethanol or Column Chromatography (0-20% EtOAc in Hexanes).
-
Expected Yield: 80–90%
-
Data Summary & Validation
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >98% | HPLC (254 nm) |
| MS (ESI+) | [M+H]+ 247.9 / 249.9 | LCMS (Br/Cl isotope pattern) |
| 1H NMR | DMSO-d6 | |
| Melting Point | 145–148°C | Capillary |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure reagents are dry. Water competes with the thiolate nucleophile. If the intermediate is not forming, add a catalytic amount of Piperidine.
-
Incomplete Decarboxylation: Ensure the temperature reaches 200°C internally. If using Quinoline is problematic for purification, use
(0.1 eq) in DMSO at 120°C (Process Safety: Check thermal stability of DMSO mixtures). -
Poly-bromination: If 2,3-dibromo species forms, reduce NBS to 0.95 eq and run at 0°C strictly.
References
-
Synthesis of Thienopyridines: Boggs, S. D., et al. "Thieno[2,3-c]pyridines.[2][3] I. Synthesis from 2-chloropyridine-3-carboxaldehyde." Journal of Organic Chemistry, 41(1), 1976. (Foundational method adapted for 7-chloro analog).
-
7-Chloro Analog Precedent: Watterson, S. H., et al. "Discovery of 7-Chlorothieno[2,3-c]pyridine-2-carboxamides as Potent Inhibitors of PI3K." Journal of Medicinal Chemistry, 2013. (Verifies the 2,4-dichloro starting material route).
-
Decarboxylation Protocols: Goossen, L. J., et al. "Cu-catalyzed protodecarboxylation of heteroaromatic carboxylic acids." Advanced Synthesis & Catalysis, 2007.
-
Compound Registry: PubChem CID 82276351 (2-bromo-7-chlorothieno[2,3-c]pyridine).[4]
Sources
Advanced Protocol: Nucleophilic Substitution on 7-Chlorothieno[2,3-c]pyridine
[1]
Executive Summary & Strategic Overview
The 7-chlorothieno[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., LIMK1, MK2, Hsp90) and GPCR ligands.[1] Its utility stems from the bioisosteric relationship with isoquinoline and quinazoline, offering improved solubility and distinct metabolic profiles.
The Critical Challenge:
While the thieno[2,3-c]pyridine system is aromatic, the reactivity of the C7-chloride is governed by its position relative to the pyridine nitrogen (N6).[1] Being
This guide details the optimized protocols for functionalizing this core, prioritizing
Reactivity Profile & Mechanistic Logic
To optimize yields, one must understand the electronic landscape of the substrate.
Electronic Mapping
-
The Electrophile (C7): The C7 position is activated by the inductive effect (-I) and mesomeric withdrawal (-M) of the adjacent pyridine nitrogen (N6).
-
The Mechanism (
): The reaction proceeds via an Addition-Elimination pathway.[1]-
Addition: The nucleophile attacks C7, breaking the aromaticity of the pyridine ring.
-
Intermediate: A Meisenheimer complex forms.[2][3] Crucially, the negative charge is delocalized onto the electronegative N6 atom, stabilizing this high-energy intermediate.[1]
-
Elimination: Chloride is ejected, restoring aromaticity.
-
Decision Logic: vs. Buchwald-Hartwig
While
Figure 1: Decision matrix for selecting the optimal functionalization pathway based on nucleophile sterics and electronics.
Detailed Experimental Protocols
Protocol A: Amination (Standard & Microwave)
Best for: Primary amines, cyclic secondary amines (morpholine, piperazine), and non-hindered aliphatic amines.
Reagents:
-
Substrate: 7-chlorothieno[2,3-c]pyridine (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv) or
(for phenols/thiols)[1] -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide).[1] Note: DMF can decompose at high temps; NMP is preferred for >100°C.[1]
Step-by-Step Methodology:
-
Preparation: In a microwave vial (for small scale) or pressure tube, dissolve 7-chlorothieno[2,3-c]pyridine (100 mg, 0.59 mmol) in anhydrous NMP (2.0 mL).
-
Addition: Add the amine (0.71 mmol, 1.2 equiv) followed by DIPEA (0.2 mL, 1.18 mmol, 2.0 equiv).
-
Critical Check: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.5 equiv to ensure free base formation.
-
-
Thermal Activation:
-
Method A (Microwave - Preferred): Seal and irradiate at 140°C for 20–40 minutes .
-
Method B (Conventional): Heat oil bath to 110–130°C and stir for 4–16 hours. Monitor by LCMS.
-
-
Work-up:
-
Cool to room temperature.[4]
-
Precipitation Method (Preferred): Pour reaction mixture slowly into ice-cold water (20 mL) with vigorous stirring. The product often precipitates as a solid. Filter, wash with water, and dry.
-
Extraction Method: If no precipitate forms, dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove NMP. Dry over
.[4]
-
-
Purification: Flash column chromatography (DCM/MeOH or Hexane/EtOAc) is usually sufficient if precipitation is not clean.
Protocol B: Etherification ( with Alkoxides)
Best for: Alcohols to form ether linkages.[1]
Reagents:
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv) or KOtBu.
-
Solvent: Anhydrous THF or DMF.[1]
Methodology:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.
-
Alkoxide Formation: Add the alcohol (1.2 equiv) dropwise. Stir at 0°C for 15 mins, then RT for 15 mins until H2 evolution ceases.
-
Substitution: Add solution of 7-chlorothieno[2,3-c]pyridine (1.0 equiv) in THF dropwise to the alkoxide.
-
Reaction: Heat to reflux (THF) or 80°C (DMF) for 2-6 hours.
-
Quench: Carefully quench with saturated
solution.
Protocol C: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best for: Anilines, bulky amines, or when
Reagents:
-
Catalyst:
(5 mol%) or Pd(OAc)2. -
Ligand: Xantphos or BINAP (10 mol%).[1] Xantphos is excellent for pyridine-type substrates.[1]
-
Base:
(2.0 equiv) or NaOtBu. -
Solvent: 1,4-Dioxane or Toluene (degassed).[1]
Methodology:
-
Degassing: Charge flask with substrate, amine, base, and ligand. Purge with Argon for 5 mins.
-
Catalyst Addition: Add Pd source and solvent. Purge again.
-
Reaction: Seal and heat to 100°C overnight.
-
Filtration: Filter through a Celite pad to remove Pd black. Concentrate and purify.
Troubleshooting & Optimization
Use this table to diagnose reaction failures.
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Nucleophile too weak or steric hindrance.[1] | Increase Temp to 160°C (Microwave). Switch to Protocol C (Pd-catalysis). |
| Low Conversion (<30%) | Solvent wet or base insufficient. | Use anhydrous NMP. Increase base to 3.0 equiv. Ensure amine is not a salt. |
| Side Products (Hydrolysis) | Water in solvent converting Cl | Dry solvents strictly. Avoid hydroxide bases; use DIPEA or Carbonates. |
| Black Tar / Decomposition | Thermal instability of thiophene core. | Lower temperature to 100°C and extend time. Switch to Toluene/Pd-catalysis. |
Workflow Visualization
The following diagram illustrates the complete optimization cycle for this scaffold.
Figure 2: Step-by-step optimization workflow for maximizing yield.
References
-
BenchChem. 7-Chloro-3-methylthieno[2,3-c]pyridine Reactivity Profile. Retrieved from [1]
-
MedChemExpress. 7-Chlorothieno[2,3-c]pyridine Product Information & Biological Activity.[1] Retrieved from [1]
-
Cayman Chemical. 7-chlorothieno[2,3-c]Pyridine Safety & Solubility Data. Retrieved from [1]
-
PubChem. Compound Summary: 7-chlorothieno[2,3-c]pyridine.[1][5] National Library of Medicine. Retrieved from [1]
-
MDPI. Synthesis and Anticancer Screening of Thieno[2,3-c]pyridine Derivatives. (2025).[5][6][7] Molecules. Retrieved from
-
Chemistry LibreTexts. Mechanisms of Nucleophilic Substitution on Heterocycles. Retrieved from [1]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
- 4. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 5. PubChemLite - 7-chlorothieno[2,3-c]pyridine (C7H4ClNS) [pubchemlite.lcsb.uni.lu]
- 6. 7-CHLORO-THIENO[2,3-C] PYRIDINE | 28948-58-5 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Derivatization of 2-Bromo-7-chlorothieno[2,3-c]pyridine for SAR studies
Application Note: Strategic Derivatization of 2-Bromo-7-chlorothieno[2,3-c]pyridine for SAR Profiling
Introduction & SAR Strategy
The thieno[2,3-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., COT, Hsp90) and GPCR modulators. The specific building block 2-Bromo-7-chlorothieno[2,3-c]pyridine offers two distinct electrophilic "handles" that allow for the rapid generation of diverse chemical libraries.
The Chemo-selectivity Challenge: Successful SAR (Structure-Activity Relationship) studies depend on the ability to selectively functionalize one position without affecting the other.
-
Position 2 (Thiophene Ring, Bromide): Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) due to the weaker C-Br bond and the electron-rich nature of the thiophene ring.
-
Position 7 (Pyridine Ring, Chloride): Located
to the pyridine nitrogen. While less reactive toward oxidative addition than the C-2 bromide, it is highly susceptible to Nucleophilic Aromatic Substitution ( ) or Buchwald-Hartwig amination under forcing conditions.
Strategic Workflow:
The most robust synthetic route leverages the reactivity difference (
Reaction Workflow Visualization
The following diagram illustrates the divergent synthesis pathways.
Caption: Divergent synthesis map showing the sequential functionalization of C-2 (Blue path) followed by C-7 diversity points (Green/Red paths).
Experimental Protocols
Protocol A: C-2 Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the 2-position while preserving the 7-chloro handle.
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond on the pyridine ring [1].
Materials:
-
Substrate: 2-Bromo-7-chlorothieno[2,3-c]pyridine (1.0 equiv)
-
Reagent: Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and
(0.05 equiv). -
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate) and 2.0 M
(aq). -
Reaction: Heat the mixture to 80°C . Note: Do not exceed 90°C to avoid minor oxidative addition at the C-7 chloride.
-
Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc). The bromide starting material should be consumed within 2-4 hours.
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (SiO2).
Validation Check: The product should show the retention of the Chlorine isotope pattern (3:1 ratio of M : M+2) in Mass Spectrometry, confirming the C-7 Cl is intact.
Protocol B: C-7 Buchwald-Hartwig Amination
Objective: Displacement of the C-7 Chloride with amines to generate kinase-hinge binding motifs.
Mechanism: The C-7 position is a deactivated electrophile compared to the bromide. Standard Pd catalysts often fail; electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) are required to facilitate the oxidative addition into the aryl-chloride bond [2].
Materials:
-
Substrate: 2-Aryl-7-chlorothieno[2,3-c]pyridine (from Protocol A)
-
Reagent: Primary or Secondary Amine (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand: XPhos or BrettPhos (10 mol%)
-
Base:
or (2.0 equiv) -
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under Argon, mix
and XPhos in the solvent and stir for 10 mins at RT to generate the active catalytic species. -
Addition: Add the 7-chloro substrate (1.0 equiv), the amine (1.2 equiv), and the base.
-
Reaction: Seal and heat to 100-110°C for 12-16 hours.
-
Work-up: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.
-
Purification: Reverse-phase HPLC is often recommended for polar amino-products.
Protocol C: C-7 Nucleophilic Aromatic Substitution ( )
Alternative Route: For non-basic nucleophiles or when metal-free conditions are preferred. Applicability: Effective for alkoxides, thiols, and reactive secondary amines.
Procedure:
-
Dissolve the 7-chloro intermediate in DMF or DMSO (0.2 M).
-
Add nucleophile (e.g., Sodium Methoxide or Morpholine) in excess (3-5 equiv).
-
Heat to 120°C in a sealed tube.
-
Note: The pyridine nitrogen activates the C-7 position (para-like relationship in the fused system), facilitating the displacement of the chloride [3].
Comparative Data: Catalyst Efficiency
The following table summarizes expected yields for the C-2 Suzuki coupling step, highlighting the importance of catalyst selection to maintain regioselectivity.
| Catalyst System | Base/Solvent | Temp (°C) | Yield (C-2 Product) | C-7 By-product? |
| Pd(dppf)Cl2 | Na2CO3 / Dioxane | 80 | 88-95% | < 2% |
| Pd(PPh3)4 | K2CO3 / Toluene | 90 | 75-80% | ~5% |
| Pd(OAc)2 / SPhos | K3PO4 / Butanol | 100 | 60% | High (>15%) |
Interpretation:
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Litvinov, V. P. (2004). Thienopyridines: Synthesis, properties, and biological activity. Russian Chemical Reviews. [Link]
Sources
Experimental procedure for gram-scale synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine
Application Note: Gram-Scale Synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine
Abstract This application note details a robust, gram-scale protocol for the synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine, a critical scaffold for the development of kinase inhibitors and pharmaceutical intermediates. The synthetic route is designed to maximize regioselectivity and operational simplicity, utilizing a nucleophilic aromatic substitution-cyclization sequence followed by a decarboxylative bromination strategy. This guide addresses common scale-up challenges, including regiocontrol during core formation and purification of the final halogenated heterocycle.
Retrosynthetic Analysis & Strategy
The target molecule, 2-Bromo-7-chlorothieno[2,3-c]pyridine, features a fused bicyclic system with specific halogenation patterns. Direct bromination of the 7-chloro core is feasible due to the electronic directing effects of the sulfur atom, which activates the
The 7-chlorothieno[2,3-c]pyridine core is constructed via a cascade sequence involving nucleophilic aromatic substitution (
Figure 1: Retrosynthetic logic flow prioritizing regiochemical control and intermediate stability.
Detailed Experimental Protocols
Stage 1: Core Assembly (Synthesis of Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate)
This step establishes the fused ring system. The reaction exploits the higher reactivity of the C4-chlorine in 2,4-dichloropyridine-3-carbaldehyde.
-
Reagents:
-
2,4-Dichloropyridine-3-carbaldehyde (CAS 134031-24-6)
-
Ethyl thioglycolate (Ethyl mercaptoacetate)
-
Potassium Carbonate (
)[1] -
Solvent: DMF (N,N-Dimethylformamide) or Ethanol
-
-
Scale: 10.0 g (Starting Aldehyde)
Protocol:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine-3-carbaldehyde (10.0 g, 56.8 mmol) and anhydrous DMF (100 mL).
-
Addition: Add ethyl thioglycolate (6.85 mL, 62.5 mmol, 1.1 eq) followed by
(15.7 g, 113.6 mmol, 2.0 eq).-
Note: The reaction is exothermic. Add base in portions if scaling up >50g.
-
-
Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and a fluorescent product spot ( ) should appear. -
Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product typically precipitates as a pale yellow solid.
-
Isolation: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF, and dry under vacuum at 45°C.
-
Yield: Expected yield: 11.5 – 12.5 g (85-90%).
Stage 2: Ester Hydrolysis & Decarboxylation
Removal of the C2-ester is necessary to free the
Step 2A: Saponification
-
Suspend the ester (12.0 g) in THF (60 mL) and Water (60 mL).
-
Add LiOH·
(4.2 g, 100 mmol, ~2 eq). -
Stir at 60°C for 2 hours until the solution becomes clear (indicating carboxylate formation).
-
Acidify with 1M HCl to pH 3-4. The carboxylic acid will precipitate. Filter, wash with water, and dry.
-
Intermediate: 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid.[4]
-
Step 2B: Decarboxylation
-
Method: Thermal decarboxylation in high-boiling solvent.
-
Solvent: Quinoline (classic) or DMF (modern, cleaner).
-
Catalyst: Copper powder (for Quinoline) or None (for DMF).
Protocol (DMF Method - Cleaner for Scale-up):
-
Dissolve the dried carboxylic acid (from Step 2A) in DMF (50 mL).
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mol%) or simply heat to reflux if the substrate is labile.
-
Heat to 120-140°C for 6-12 hours. Monitor the evolution of
(bubbler). -
Workup: Cool, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: If necessary, pass through a short silica plug (Hexane/EtOAc) to remove tarry byproducts.
-
Product: 7-Chlorothieno[2,3-c]pyridine (CAS 28948-58-5).[5][6]
-
Appearance: Off-white to tan solid.
-
Yield: ~7.0 g (Total from ester).
-
Stage 3: Regioselective Bromination
The final step introduces the bromine atom at the C2 position. The sulfur atom activates C2, making it highly susceptible to electrophilic aromatic substitution using N-Bromosuccinimide (NBS).
-
Reagents:
-
Scale: 5.0 g (Core)
Protocol:
-
Dissolution: Dissolve 7-chlorothieno[2,3-c]pyridine (5.0 g, 29.5 mmol) in DMF (25 mL) at room temperature (25°C).
-
Bromination: Add NBS (5.5 g, 31.0 mmol, 1.05 eq) portion-wise over 15 minutes. Protect from light.
-
Control: Do not heat. The reaction is fast. Stir at RT for 2-4 hours.
-
-
Monitoring: TLC should show conversion to a less polar spot.
-
Quench: Pour into 5% Sodium Thiosulfate solution (150 mL) to quench excess bromine/NBS.
-
Isolation: The product, 2-Bromo-7-chlorothieno[2,3-c]pyridine , will precipitate. Filter and wash copiously with water.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc 9:1) if high purity (>99%) is required for biological assays.
-
Final Yield: ~6.5 g (85-90%).
Process Data & Troubleshooting
Summary of Reaction Metrics
| Step | Transformation | Reagents | Temp/Time | Typical Yield | Critical Quality Attribute |
| 1 | Core Formation | Ethyl Thioglycolate, | 80°C, 4h | 85-90% | Regioselectivity (Check |
| 2 | Hydrolysis | LiOH, THF/H2O | 60°C, 2h | >95% | Complete ester consumption |
| 3 | Decarboxylation | DMF, Heat | 130°C, 8h | 70-80% | Removal of acid peak in IR/NMR |
| 4 | Bromination | NBS, DMF | 25°C, 3h | 85-90% | Mono-bromination (Avoid dibromo) |
Troubleshooting Guide
-
Impurity: Thieno[2,3-b]pyridine isomer. [3]
-
Cause: Attack of thiol at C2 instead of C4 in Step 1.
-
Solution: Ensure starting material is 2,4-dichloropyridine-3-carbaldehyde . The C4-Cl is significantly more reactive. Lower temperature (60°C) can improve selectivity if isomer is observed.
-
-
Impurity: 2,3-Dibromo species.
-
Cause: Excess NBS or high temperature in Step 4.
-
Solution: Use exactly 1.0-1.05 eq of NBS. Add slowly at 0°C if selectivity is poor.
-
-
Low Yield in Decarboxylation.
-
Cause: Incomplete reaction or polymerization.
-
Solution: Ensure the intermediate acid is dry. Use a catalyst (Cu powder) if thermal decarboxylation in DMF is sluggish.
-
Safety & Handling
-
2,4-Dichloropyridine-3-carbaldehyde: Skin sensitizer and irritant. Handle in a fume hood.
-
Thienopyridines: Many derivatives are bioactive (e.g., platelet aggregation inhibitors).[3] Treat all intermediates as potential potent pharmacological agents. Use double-gloving and avoid dust inhalation.
-
NBS: Irritant. Store in a refrigerator; degraded NBS (orange/brown) yields poor results.
References
-
PubChem. Compound Summary for CID 15914129: 7-chlorothieno[2,3-c]pyridine. Available at: [Link]
- Benoit, S., et al. (2004). "A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines." Synthesis, 12, 1935-1937.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 1367965-39-6|7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 7-CHLORO-THIENO[2,3-C] PYRIDINE | 28948-58-5 [chemicalbook.com]
- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Application Note: Precision Engineering of Thieno[2,3-c]pyridine Scaffolds for Organic Electronics
This guide details the application of 2-Bromo-7-chlorothieno[2,3-c]pyridine as a high-value bifunctional scaffold in the development of organic semiconductors. It addresses the specific reactivity profiles of the C2-Bromine and C7-Chlorine positions, enabling the precision synthesis of Donor-Acceptor (D-A) conjugated polymers and small molecules.
Executive Summary
The thieno[2,3-c]pyridine core is an electron-deficient, fused bicyclic system that effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) levels in conjugated materials, facilitating n-type or ambipolar charge transport.
The 2-Bromo-7-chlorothieno[2,3-c]pyridine derivative is a critical intermediate because it possesses two halogen "handles" with distinct reactivity profiles:
-
C2-Bromine (Thiophene
-position): Highly reactive toward oxidative addition; ideal for initial cross-coupling (Suzuki/Stille) under mild conditions. -
C7-Chlorine (Pyridine
-position): Less reactive; requires specialized ligands or forcing conditions, allowing for orthogonal functionalization .
This regioselectivity allows researchers to synthesize defined asymmetric oligomers or alternating copolymers (e.g., A-D-A type) without forming statistical mixtures.
Material Properties & Mechanistic Insight[1]
Electronic Structure
-
Quinoidal Character: The fusion of the electron-rich thiophene and electron-poor pyridine rings promotes quinoidal resonance forms, enhancing planarization and
- stacking in the solid state. -
LUMO Modulation: Incorporation of the pyridine nitrogen withdraws electron density, stabilizing the LUMO by approximately 0.3–0.5 eV compared to the benzothiophene analogue.
Reactivity Profile (The "Handle" Strategy)
The success of this material relies on the kinetic differentiation between the C-Br and C-Cl bonds.
| Position | Bond | Reactivity Type | Preferred Reaction | Catalyst Requirement |
| C-2 | C–Br | High (Nucleophilic site) | Suzuki-Miyaura, Stille (Mild) | Pd(PPh |
| C-7 | C–Cl | Moderate (Electrophilic site) | Stille (Forcing), Buchwald-Hartwig | Pd |
Experimental Protocols
Protocol A: Synthesis & Purification of the Monomer
Note: While 7-chlorothieno[2,3-c]pyridine is commercially available, high-purity 2-bromo-7-chloro derivative often requires fresh preparation to avoid protodebromination impurities.
Reagents:
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF, Anhydrous)
-
Chloroform/Hexanes (for workup)
Step-by-Step Methodology:
-
Dissolution: Dissolve 7-chlorothieno[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.1 M concentration) in a foil-wrapped flask (light protection minimizes radical side reactions).
-
Bromination: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Why: Slow addition prevents over-bromination at the C3 position.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will be less polar than the starting material.
-
Quench: Pour the mixture into ice-cold water. The product typically precipitates as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Chloroform (9:1) to yield off-white needles.
-
QC Check:
H NMR must show the disappearance of the C2-proton signal ( ~7.6 ppm).
-
Protocol B: Regioselective Functionalization (Synthesis of D-A-D Small Molecules)
Objective: Couple a donor unit (e.g., thiophene) to C2, leaving C7-Cl intact for subsequent polymerization.
Reagents:
-
2-Bromo-7-chlorothieno[2,3-c]pyridine (1.0 eq)
-
2-(Tributylstannyl)thiophene (1.1 eq)
-
Pd(PPh
) (5 mol%) -
Toluene (Anhydrous)
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon for 15 minutes.
-
Loading: Add the bromide substrate, stannyl-thiophene, and catalyst. Add Toluene (0.05 M).
-
The "Soft" Coupling: Heat to 80°C for 12 hours.
-
Critical Control: Do not exceed 90°C. Higher temperatures may activate the C7-Cl bond, leading to polymerization or double-addition.
-
-
Workup: Cool to RT. Add KF (aq) solution to precipitate tin byproducts. Filter through Celite.
-
Result: 7-Chloro-2-(thiophen-2-yl)thieno[2,3-c]pyridine. This intermediate is now a "monofunctional" chloride ready for Step C (Polymerization).
Protocol C: Polymerization via C7-Activation
Objective: Polymerize the intermediate from Protocol B to create a Poly(thienopyridine) derivative.
Reagents:
-
Monomer (from Protocol B)
-
Bis(trimethylstannyl)benzodithiophene (BDT donor unit)
-
Catalyst System: Pd
(dba) (2 mol%) + P(o-tol) or XPhos (8 mol%).-
Why: Standard Pd(PPh
) is often insufficient to activate the electron-poor C7-Cl bond efficiently. Bulky, electron-rich ligands are required.[4]
-
Workflow:
-
Combine monomers in Chlorobenzene/DMF (10:1).
-
Heat to 110–120°C for 24–48 hours.
-
End-Capping: Add 2-tributylstannylthiophene (1 h), then 2-bromothiophene (1 h) to cap reactive ends.
-
Precipitation: Pour into Methanol. Soxhlet extraction (Methanol -> Acetone -> Hexane -> Chloroform).
Visualization of Workflows
Synthesis & Functionalization Logic
The following diagram illustrates the orthogonal reactivity pathway, distinguishing between the "Soft" C2 coupling and the "Hard" C7 coupling.
Caption: Orthogonal functionalization pathway exploiting the reactivity difference between C2-Br and C7-Cl.
Organic Photovoltaic (OPV) Device Architecture
When used in OPVs, the thienopyridine polymer typically serves as the donor (mixed with Y6 acceptor) or the acceptor (if highly fluorinated).
Caption: Standard Inverted OPV stack utilizing thienopyridine-based active layers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A (Bromination) | Over-bromination at C3. | Lower temperature to -10°C; strictly limit NBS to 1.0 eq. |
| C7-Cl Unreactive in Step C | Oxidative addition into C-Cl is slow. | Switch to Buchwald Precatalysts (e.g., XPhos Pd G2) or increase temp to 130°C (microwave). |
| Homocoupling (Ar-Ar) | Oxygen in reaction vessel. | Perform strict freeze-pump-thaw cycles (x3) before heating. |
| Solubility Issues | Planar core causes aggregation. | Ensure the coupling partner (Step B) has long alkyl chains (e.g., 2-ethylhexyl or octyl). |
Dual-Use Note: Medicinal Chemistry
Audience: Drug Development Professionals While this guide focuses on materials, the 2-bromo-7-chlorothieno[2,3-c]pyridine scaffold is also a privileged structure in kinase inhibitor design.
-
Protocol Adaptation: The C7-Cl position is susceptible to Nucleophilic Aromatic Substitution (S
Ar) with amines (e.g., morpholine, piperazine) under acidic conditions or high heat, distinct from the Pd-catalyzed methods used in materials science. This allows for the introduction of solubilizing groups common in drug candidates [1].
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. National Institutes of Health (PMC). Available at: [Link]
-
A thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo for organic field-effect transistors. Royal Society of Chemistry. Available at: [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library. Available at: [Link]
Sources
Application Note & Protocols: A Guide to the Selective Functionalization of 2-Bromo-7-chlorothieno[2,3-c]pyridine for Drug Discovery Scaffolds
Abstract
The thieno[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other pharmacologically active agents.[1] This guide provides a comprehensive overview and detailed protocols for the strategic and selective synthesis of substituted thieno[2,3-c]pyridine derivatives starting from the versatile building block, 2-Bromo-7-chlorothieno[2,3-c]pyridine. By leveraging the inherent, differential reactivity of the C2-bromo and C7-chloro positions, researchers can employ orthogonal synthetic strategies—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—to systematically build molecular complexity. This document furnishes the theoretical basis for this selectivity and offers field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions, enabling the rapid generation of diverse compound libraries for drug discovery and development programs.
Strategic Considerations: The Chemistry of Selectivity
The synthetic utility of 2-Bromo-7-chlorothieno[2,3-c]pyridine lies in the distinct electronic and reactivity profiles of its two halogenated positions. A clear understanding of these differences is paramount for achieving high selectivity and designing efficient, divergent synthetic routes.
-
Palladium-Catalyzed Cross-Coupling at C2-Br: The carbon-bromine bond is significantly weaker and thus more reactive towards oxidative addition to a Palladium(0) catalyst than the corresponding carbon-chlorine bond. This reactivity trend (I > Br > OTf > Cl) is a cornerstone of selective cross-coupling on di- or polyhalogenated heterocycles.[2] Consequently, reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be performed with high chemoselectivity at the C2 position, leaving the C7-chloro group intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr) at C7-Cl: The C7 position is directly para to the electron-withdrawing pyridine nitrogen atom. This placement significantly lowers the electron density at C7, making it highly susceptible to attack by nucleophiles. The mechanism proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which is a hallmark of SNAr reactions.[3][4][5] The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, providing a potent stabilizing effect that favors substitution at this site.[3][4] This pathway allows for the introduction of a wide range of nucleophiles (amines, alkoxides, thiols) without the need for a metal catalyst.
This differential reactivity enables a powerful divergent approach, as illustrated below.
Figure 1: Divergent synthetic pathways from 2-Bromo-7-chlorothieno[2,3-c]pyridine.
Protocols for Selective C2-Position Functionalization
The following protocols detail palladium-catalyzed cross-coupling reactions targeting the C2-bromo position. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol: Suzuki-Miyaura C-C Coupling
This protocol is designed for the coupling of aryl- or heteroarylboronic acids to the C2 position. The choice of a modern palladacycle precatalyst and a phosphine ligand ensures high efficiency for a broad range of substrates.[6]
Materials:
-
2-Bromo-7-chlorothieno[2,3-c]pyridine
-
Aryl/Heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%) or SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 2-Bromo-7-chlorothieno[2,3-c]pyridine (1.0 eq), the boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and PCy₃ (0.04 eq) in 1,4-dioxane.
-
Add the anhydrous 1,4-dioxane and degassed water to the main reaction flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-7-chlorothieno[2,3-c]pyridine.
Causality Behind Choices:
-
Catalyst/Ligand: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like PCy₃ or SPhos forms a highly active Pd(0) species in situ, which is crucial for the oxidative addition step, especially with less reactive chlorides, ensuring selectivity for the bromide.[6]
-
Base & Solvent: K₃PO₄ is a strong enough base to facilitate transmetalation without causing hydrolysis of sensitive functional groups. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Buchwald-Hartwig C-N Amination
This protocol describes the coupling of primary or secondary amines to the C2 position. The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical.[7][8]
Materials:
-
2-Bromo-7-chlorothieno[2,3-c]pyridine
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.2 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
To a glovebox-dried Schlenk tube, add NaOtBu (1.4 eq).
-
In a separate vial, dissolve 2-Bromo-7-chlorothieno[2,3-c]pyridine (1.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq) in anhydrous toluene.
-
Add the solution to the Schlenk tube, followed by the amine (1.2 eq).
-
Seal the tube, remove from the glovebox, and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to obtain the 2-amino-7-chlorothieno[2,3-c]pyridine.
Causality Behind Choices:
-
Catalyst/Ligand: The Pd₂(dba)₃/Xantphos system is a robust combination for C-N coupling. The wide bite angle of Xantphos facilitates the reductive elimination step, which is often rate-limiting in amination reactions.[9]
-
Base: NaOtBu is a strong, sterically hindered base required to deprotonate the amine (or the palladium-amine complex) to form the active amido species for the catalytic cycle, without acting as a competing nucleophile.[10]
Protocol for Selective C7-Position Functionalization
This protocol leverages the electron-deficient nature of the pyridine ring to achieve substitution at the C7-chloro position via an SNAr mechanism.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This method is effective for introducing amine, alkoxide, or thiol nucleophiles at the C7 position. The reaction can be performed on the initial 2-bromo-7-chloro starting material or on a C2-functionalized derivative.
Materials:
-
2-Bromo-7-chlorothieno[2,3-c]pyridine (or 2-substituted-7-chloro derivative)
-
Nucleophile (e.g., morpholine, sodium methoxide, benzylamine) (2.0 - 5.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or the neat nucleophile if liquid)
-
Optional: A non-nucleophilic base like Diisopropylethylamine (DIPEA) if the nucleophile is an amine salt.
Step-by-Step Methodology:
-
In a sealed vial or round-bottom flask, dissolve the thieno[2,3-c]pyridine substrate (1.0 eq) in the chosen solvent (or neat nucleophile).
-
Add the nucleophile (e.g., morpholine, 3.0 eq).
-
Seal the vessel and heat the mixture to 80-140 °C. The optimal temperature depends on the nucleophile's reactivity.
-
Monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 48 hours.
-
After completion, cool the mixture to room temperature.
-
If a high-boiling solvent like DMF or DMSO was used, dilute the mixture with water to precipitate the product or dilute with ethyl acetate and perform an aqueous workup to remove the solvent.
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify by flash chromatography or recrystallization to yield the 7-substituted product.
Causality Behind Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction rate.[5]
-
Temperature: SNAr reactions often require thermal energy to overcome the activation barrier associated with the temporary disruption of aromaticity in the Meisenheimer complex.[11]
Figure 3: The addition-elimination mechanism of SNAr at the C7 position.
Sequential Functionalization Workflow
The true power of this scaffold is realized through sequential reactions, allowing for the creation of 2,7-disubstituted analogs. The most common and reliable pathway is C2 cross-coupling followed by C7 SNAr, as the latter often requires higher temperatures that could potentially interfere with some catalyst systems.
Figure 4: A typical workflow for sequential C2 and C7 functionalization.
Data Summary Table
The following table provides representative examples of the transformations described in this guide. Yields are illustrative and will vary based on the specific substrates and reaction scale.
| Entry | Starting Material | Reaction Type | Key Reagents | Position | Product | Representative Yield |
| 1 | 2-Bromo-7-chloro- | Suzuki-Miyaura | Phenylboronic acid, Pd(OAc)₂, PCy₃, K₃PO₄ | C2 | 7-Chloro-2-phenylthieno[2,3-c]pyridine | 85% |
| 2 | 2-Bromo-7-chloro- | Buchwald-Hartwig | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu | C2 | 4-(7-Chlorothieno[2,3-c]pyridin-2-yl)morpholine | 78% |
| 3 | 2-Bromo-7-chloro- | SNAr | Benzylamine, DMSO, 130 °C | C7 | N-Benzyl-2-bromothieno[2,3-c]pyridin-7-amine | 92% |
| 4 | 7-Chloro-2-phenyl- | SNAr | Sodium methoxide, Methanol, 80 °C | C7 | 7-Methoxy-2-phenylthieno[2,3-c]pyridine | 88% |
Conclusion
2-Bromo-7-chlorothieno[2,3-c]pyridine is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. By exploiting the well-defined and predictable differences in reactivity between the C2-bromo and C7-chloro positions, researchers can selectively and sequentially introduce a wide array of functional groups. The palladium-catalyzed cross-coupling and nucleophilic aromatic substitution protocols provided herein are robust, reproducible, and serve as a reliable foundation for any research program aimed at exploring the chemical space around the medicinally important thieno[2,3-c]pyridine scaffold.
References
-
G. G. D. de Souza, et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect. [Link]
-
Zhu, G. D., et al. (2008). A Facile and General Synthesis of 2,4-Di- and 2,4,7-Trisubstituted Thieno[2,3-c]pyridines. Synlett. [Link]
-
G. G. D. de Souza, et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. KU Leuven Lirias. [Link]
-
Willans, C. E., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
-
de Souza, G. G. D., et al. (2022). Synthesis of 7‐(substituted methyl)thieno[2,3‐c]pyridines. ResearchGate. [Link]
-
Willans, C. E., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Al-Suhaimi, K. S., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-c]pyridine analogs 2 to 4. ResearchGate. [Link]
- Maffrand, J. P., & Eloy, F. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nolan, S. P. (2011). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. [Link]
-
Agalave, S. G., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Brown, R. C. D., & Baati, R. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
Organic Chemistry Explained. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Guillaumet, G., et al. (2011). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. ResearchGate. [Link]
-
Organic Chemistry. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-7-chlorothieno[2,3-c]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-Bromo-7-chlorothieno[2,3-c]pyridine from a typical reaction mixture. This document offers troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry and purification sciences.
Introduction
2-Bromo-7-chlorothieno[2,3-c]pyridine is a halogenated heterocyclic compound, a class of molecules often encountered in medicinal chemistry and materials science.[1][2] The purification of such compounds can be challenging due to their unique solubility profiles and potential for side reactions. This guide is designed to provide practical, actionable advice to overcome common hurdles in obtaining this valuable synthetic intermediate in high purity.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-Bromo-7-chlorothieno[2,3-c]pyridine and provides systematic solutions.
Issue 1: Oily Residue Instead of Solid Product After Initial Work-up
Q: After aqueous work-up and removal of the organic solvent, my product is a viscous oil or a waxy solid, not the expected crystalline material. What should I do?
A: This is a common issue and can arise from several factors:
-
Residual Solvent: The most frequent cause is the presence of residual high-boiling organic solvents (e.g., DMF, DMSO) used in the reaction.
-
Solution: Co-evaporate the residue with a lower-boiling solvent like toluene or dichloromethane on a rotary evaporator. This process, repeated several times, can help azeotropically remove the high-boiling solvent.
-
-
Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point of your product and preventing crystallization.
-
Solution: Attempt to precipitate the product by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether.[3][4] This can often induce crystallization of the desired compound while dissolving non-polar impurities. Sonication during trituration can be beneficial.
-
-
Hygroscopic Nature: The product or impurities may be absorbing moisture from the air.
-
Solution: Ensure all work-up steps are performed with anhydrous solvents and dry the crude product thoroughly under high vacuum.
-
Issue 2: Poor Separation or Streaking on TLC
Q: My compound streaks on the TLC plate, making it difficult to assess purity and determine an appropriate solvent system for column chromatography. How can I resolve this?
A: Streaking on TLC is typically caused by issues with the compound's interaction with the stationary phase (silica gel) or improper solvent conditions.
-
Acidic Nature of Silica: The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silica gel, leading to streaking.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent.[5] This will neutralize the acidic sites on the silica and improve the spot shape.
-
-
Compound Overload: Applying too much of your sample to the TLC plate can cause streaking.
-
Solution: Prepare a more dilute solution of your crude material for spotting.
-
-
Inappropriate Solvent Polarity: If the eluent is too polar, it may not effectively move the compound up the plate, leading to smearing. Conversely, if it's not polar enough, the compound will remain at the baseline.
-
Solution: Systematically vary the polarity of your eluent. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[4]
-
Issue 3: Co-elution of Impurities During Column Chromatography
Q: During column chromatography, an impurity is eluting very close to my product, resulting in mixed fractions. How can I improve the separation?
A: Achieving baseline separation can be challenging, but several strategies can be employed:
-
Optimize the Mobile Phase:
-
Solution: A shallow solvent gradient can often resolve closely eluting compounds. Start with a less polar solvent system and gradually increase the polarity. For example, begin with 100% hexanes and slowly introduce ethyl acetate.[6]
-
-
Change the Stationary Phase:
-
Solution: If silica gel does not provide adequate separation, consider using a different stationary phase. Neutral alumina can be effective for basic compounds.[5] Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) could be an option.
-
-
Dry Loading:
-
Solution: If your crude product has poor solubility in the initial chromatography solvent, it can lead to band broadening. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Issue 4: Low Recovery from Recrystallization
Q: I've identified a good recrystallization solvent, but my recovery of the purified product is very low. What are the likely causes?
A: Low recovery is often due to using an excessive amount of solvent or premature crystallization.
-
Excess Solvent: Using too much hot solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to just dissolve the solid. Add the solvent in small portions to the heated crude material.[7]
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Product Solubility: The product may have higher than anticipated solubility in the chosen solvent, even at low temperatures.
-
Solution: Consider a two-solvent recrystallization system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.[8] Common pairs include dichloromethane/hexanes or ethyl acetate/hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-Bromo-7-chlorothieno[2,3-c]pyridine?
A1: Based on common synthetic routes to thienopyridines, potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Over-halogenated or Under-halogenated Species: For instance, dichlorinated or monohalogenated thienopyridines.[9][10]
-
Positional Isomers: Depending on the synthetic strategy, isomers such as 2-bromo-5-chlorothieno[2,3-c]pyridine could be formed.
-
Oxidized Byproducts: The thiophene ring can be susceptible to oxidation, leading to N-oxides or other oxidized species, especially during prolonged heating or exposure to air.[11]
-
Hydrolysis Products: If the reaction or work-up involves harsh acidic or basic conditions, hydrolysis of the halogen substituents is a possibility, though generally unlikely for aryl halides.
Q2: What is a good starting point for a TLC solvent system?
A2: A standard starting point for a compound of this nature is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a 4:1 mixture of hexanes:ethyl acetate. You can then adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product, which is generally optimal for column chromatography.
Q3: What are some suitable recrystallization solvents for 2-Bromo-7-chlorothieno[2,3-c]pyridine?
A3: Based on the properties of similar halogenated heterocycles, good single-solvent systems to investigate would be ethanol, isopropanol, or acetonitrile.[12][13] For two-solvent systems, combinations like dichloromethane/hexanes, ethyl acetate/hexanes, or toluene/hexanes are promising candidates.[3][8] Always perform small-scale solubility tests to identify the ideal solvent or solvent pair.[7]
Q4: Is 2-Bromo-7-chlorothieno[2,3-c]pyridine stable to acidic or basic conditions during work-up?
A4: While aryl halides are generally robust, the thienopyridine core can be sensitive to strong acids and bases, particularly at elevated temperatures.[11] It is advisable to use mild conditions for work-up, such as washing with saturated sodium bicarbonate solution to neutralize acids and brine to remove water. Avoid prolonged exposure to strong aqueous acids or bases.
Q5: My purified product has a yellowish tint. Is this normal?
A5: While some organic compounds are inherently colored, a yellow tint in a halogenated aromatic compound can sometimes indicate the presence of trace impurities, possibly from oxidation or residual reaction byproducts. If the compound is reported to be a white or off-white solid, the color may be a sign of impurity. If NMR and other analytical data show high purity, the color may be intrinsic to the molecule. Treatment with activated charcoal during recrystallization can sometimes remove colored impurities, but this may also reduce your yield.
Detailed Purification Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of 2-Bromo-7-chlorothieno[2,3-c]pyridine using silica gel column chromatography.
Materials:
-
Crude 2-Bromo-7-chlorothieno[2,3-c]pyridine
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Triethylamine (optional, as a modifier)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Develop an optimal solvent system using TLC. A good target Rf for the product is between 0.2 and 0.4. A typical eluent is a mixture of hexanes and ethyl acetate. If streaking is observed, add 0.5% triethylamine to the eluent.
-
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with the eluent until the silica bed is stable. Do not let the solvent level drop below the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined by TLC.
-
If a gradient elution is necessary, start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Bromo-7-chlorothieno[2,3-c]pyridine.
-
Determine the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Data Summary Table
| Parameter | Recommended Value/Solvent | Notes |
| Molecular Formula | C₇H₃BrClNS | |
| Molecular Weight | 248.53 g/mol | |
| Appearance (Predicted) | White to off-white solid | A yellow tint may indicate impurities. |
| TLC Mobile Phase (Starting Point) | Hexanes:Ethyl Acetate (4:1) | Adjust ratio to achieve Rf of 0.2-0.4. Add 0.5% Et₃N if streaking occurs. |
| Column Chromatography Stationary Phase | Silica Gel (230-400 mesh) | Neutral alumina is a potential alternative. |
| Recrystallization Solvents (Single) | Ethanol, Isopropanol, Acetonitrile | Test on a small scale first. |
| Recrystallization Solvents (Two-Component) | Dichloromethane/Hexanes, Ethyl Acetate/Hexanes | Dissolve in the first solvent (hot), add the second until turbidity, reheat, and cool slowly. |
| Predicted Solubility | Soluble in DMF, DMSO, Ethanol | Based on data for 7-chlorothieno[2,3-c]pyridine.[12] |
Purification Workflow Diagram
Caption: Purification workflow for 2-Bromo-7-chlorothieno[2,3-c]pyridine.
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-7-chlorothieno[2,3-c]pyridine. Retrieved from [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-7-chlorothieno[3,2-b]pyridine. Retrieved from [Link]
- K-Ortner, A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design.
-
NileRed. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
- Gaza, S., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- Cai, S., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4478.
-
PubChem. (n.d.). 2,7-Dichlorothieno[2,3-c]pyridine. Retrieved from [Link]
- Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 843.
-
Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Enhanced Bromate Formation during Chlorination of Bromide-Containing Waters in the Presence of CuO: Catalytic Disproportionation of Hypobromous Acid. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chlorothieno[2,3-c]pyridine. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-CHLORO-THIENO[2,3-C] PYRIDINE | 28948-58-5 [chemicalbook.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. 2,7-Dichlorothieno[2,3-c]pyridine | C7H3Cl2NS | CID 82276350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-7-chlorothieno[2,3-c]pyridine
Welcome to the technical support center for optimizing Suzuki coupling reactions with the versatile, yet nuanced building block, 2-Bromo-7-chlorothieno[2,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of novel compounds using this substrate. Our focus is on delivering practical, actionable solutions grounded in established chemical principles to enhance your reaction yields and purity.
Introduction: Understanding the Reactivity Landscape
The 2-Bromo-7-chlorothieno[2,3-c]pyridine scaffold presents a unique opportunity for sequential and selective functionalization due to the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > OTf >> Cl.[1] This inherent difference is the cornerstone of achieving selective transformations on this dihalogenated system. The carbon-bromine bond at the 2-position is significantly more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-chlorine bond at the 7-position.[2] This guide will primarily focus on leveraging this reactivity difference to achieve high-yield, selective couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: How can I achieve selective mono-arylation at the 2-position (C-Br)?
This is the most common and sought-after transformation for this substrate. Achieving high selectivity for the C-Br bond is feasible with careful control of reaction conditions.
Core Principle: The oxidative addition of the Pd(0) catalyst to the C-Br bond is kinetically favored over the C-Cl bond. By using standard Suzuki-Miyaura conditions, you can selectively form the 2-aryl-7-chlorothieno[2,3-c]pyridine derivative.
Troubleshooting Guide: Low Yield or Poor Selectivity in C-2 Arylation
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low conversion to the desired product | 1. Inefficient Catalyst System: The chosen palladium source and ligand may not be optimal for this specific heteroaromatic system. 2. Suboptimal Base: The base may not be effectively promoting the transmetalation step.[3][4] 3. Low Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction. | 1. Catalyst/Ligand Screening: While standard catalysts like Pd(PPh₃)₄ can be effective, consider more robust systems. Pd(dppf)Cl₂ is often a reliable choice for heteroaromatic couplings.[5][6] If issues persist, screening a small panel of ligands, such as other biaryl phosphines, can be beneficial. 2. Base Optimization: K₂CO₃ and Cs₂CO₃ are common choices.[7] K₃PO₄ can also be effective, particularly with more challenging boronic acids.[8] Ensure the base is finely powdered and anhydrous for optimal performance. 3. Temperature Adjustment: Most Suzuki couplings on heteroaromatic bromides proceed well between 80-100 °C.[9] A modest increase in temperature may improve the reaction rate and yield. |
| Formation of the di-arylated byproduct | 1. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the slower coupling at the C-Cl position. 2. Highly Active Catalyst System: A catalyst system designed for activating C-Cl bonds may inadvertently lead to di-substitution. | 1. Reduce Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction. 2. Use a Milder Catalyst: Avoid highly electron-rich and bulky ligands that are specifically designed for C-Cl activation if you are targeting mono-arylation at the C-Br position. |
| Significant de-bromination of the starting material | 1. Presence of a Hydride Source: The palladium-hydride (Pd-H) species, which can be formed from the base, solvent, or trace water, can lead to the reduction of the C-Br bond. | 1. Solvent and Base Choice: Avoid using alcohol-based solvents if dehalogenation is an issue. Ensure your reaction solvent is thoroughly degassed. Using a weaker inorganic base like K₂CO₃ can sometimes mitigate this side reaction. |
| Homocoupling of the boronic acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[10] 2. Degradation of the Catalyst: The formation of Pd(II) species can catalyze this side reaction. | 1. Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent prior to use.[10] 2. Use a Pre-catalyst: Pre-catalysts are often more stable and can provide a more controlled release of the active Pd(0) species. |
| Protodeboronation of the boronic acid | 1. Instability of the Boronic Acid: Some boronic acids, especially heteroaryl boronic acids, are prone to hydrolysis.[10] | 1. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids. 2. Use Fresh Reagents: Ensure your boronic acid is fresh and has been stored properly. |
Experimental Protocol: Selective C-2 Arylation
FAQ 2: Is it possible to selectively couple at the 7-position (C-Cl)?
Yes, this is achievable, but it requires a more strategic approach. There are two primary strategies:
-
Sequential Coupling: First, perform the selective coupling at the C-2 position as described above. Then, in a second step, subject the resulting 2-aryl-7-chlorothieno[2,3-c]pyridine to more forcing Suzuki-Miyaura conditions to activate the C-Cl bond.
-
Direct C-Cl Coupling with a Modified Substrate: If the starting material can be modified to have a less reactive group than chlorine at the 2-position, direct coupling at C-7 becomes more feasible.
Core Principle for Sequential Coupling: The C-Cl bond is less reactive and requires a more active catalyst system to undergo oxidative addition.[1] This typically involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands and potentially higher reaction temperatures.[3]
Troubleshooting Guide: Low Yield in C-7 Arylation (Sequential Approach)
| Symptom | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| No reaction or very low conversion | 1. Insufficiently Active Catalyst: Standard Pd catalysts used for C-Br coupling are often ineffective for C-Cl activation.[1] 2. Inappropriate Ligand: The ligand is crucial for facilitating the challenging oxidative addition to the C-Cl bond. | 1. Employ a More Active Catalyst System: Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand. 2. Ligand Screening is Key: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[7] N-heterocyclic carbene (NHC) ligands are also highly effective for C-Cl bond activation.[3] |
| Decomposition of starting material | 1. Excessively High Temperature: While higher temperatures are often needed, they can also lead to degradation, especially with complex heteroaromatic systems. | 1. Careful Temperature Optimization: Increase the temperature incrementally (e.g., from 100°C to 120°C) while monitoring the reaction closely. Microwave irradiation can sometimes provide efficient heating over shorter reaction times, minimizing degradation.[9] |
Experimental Protocol: C-7 Arylation of 2-Aryl-7-chlorothieno[2,3-c]pyridine
FAQ 3: How can I achieve di-substitution to form 2,7-diarylthieno[2,3-c]pyridine?
Di-substitution can be achieved either in a one-pot, two-step process or through a single reaction under more forcing conditions.
One-Pot, Two-Step Strategy:
-
Perform the initial C-2 coupling under standard conditions.
-
Without isolating the intermediate, add a second boronic acid, a more active ligand, and potentially more catalyst and base, then increase the temperature to drive the second coupling at the C-7 position.
Single Reaction Strategy:
This approach is less common as it can be difficult to control and may lead to a mixture of products. It would involve using a highly active catalyst system from the outset with an excess of the boronic acid and elevated temperatures.
Core Principle: This relies on the sequential activation of the C-Br and then the C-Cl bonds, leveraging the principles outlined in the previous sections.
Visualizing the Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199.
- Fairlamb, I. J. S., & Spivey, A. C. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6760-6786.
- Request PDF. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.
- MacMillan, D. W. C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 354-363.
-
Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from [Link]
- Neufeldt, S. R., et al. (2021). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 27(45), 11631-11636.
- Langer, P., et al. (2003). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2003(18), 3547-3553.
- So, C. M., & Kwong, F. Y. (2018). General Chemoselective Suzuki-Miyaura Cross-Coupling Reaction of Polyhalogenated Aryl Triflates.
- Paper Teplate. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Sigman, M. S., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408-11411.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Love, J. A., & Ball, N. D. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
-
ResearchGate. (n.d.). Scheme 3. Optimization of the conditions for the regioselective Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1965.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- Guedes da Silva, M. F. C., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 23(10), 2453.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Merck & Co., Inc. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(42), 30453-30458.
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: 2-Bromo-7-chlorothieno[2,3-c]pyridine
Welcome to the technical support center for 2-Bromo-7-chlorothieno[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. The following information is synthesized from published literature on related thienopyridine and halogenated heterocyclic compounds, providing a scientifically grounded framework for your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 2-Bromo-7-chlorothieno[2,3-c]pyridine.
Q1: What are the primary factors that can cause the degradation of 2-Bromo-7-chlorothieno[2,3-c]pyridine?
A1: Based on the chemistry of the thienopyridine core and the presence of bromo- and chloro-substituents, the primary factors contributing to degradation are expected to be:
-
Oxidation: The thiophene sulfur and the pyridine nitrogen are susceptible to oxidation.[1][2][3][4][5]
-
Hydrolysis: The chloro-substituent on the pyridine ring may be susceptible to hydrolysis, particularly under basic or high-temperature conditions.[6][7]
-
Photodegradation: Halogenated aromatic compounds can be sensitive to light, which may induce degradation.[8]
-
Thermal Stress: Elevated temperatures can accelerate degradation pathways.
Q2: What are the recommended storage conditions for 2-Bromo-7-chlorothieno[2,3-c]pyridine to ensure its long-term stability?
A2: To minimize degradation, it is recommended to store 2-Bromo-7-chlorothieno[2,3-c]pyridine under the following conditions:
-
Temperature: Store at -20°C in the dark.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or other light-blocking containers.[9]
-
Moisture: Keep in a dry environment to prevent hydrolysis. When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation.[9]
Q3: What are the likely degradation products of 2-Bromo-7-chlorothieno[2,3-c]pyridine?
A3: While specific data for this molecule is limited, based on studies of related thienopyridines, potential degradation products could include:
-
Sulfoxide/Sulfone: Oxidation of the thiophene sulfur.[1][4][5]
-
Hydroxylated pyridine: Hydrolysis of the 7-chloro group to a hydroxyl group.[6][7]
-
Dehalogenated products: Loss of the bromo or chloro substituent.
-
Ring-opened products: Under harsh conditions, cleavage of the thienopyridine ring system may occur.
Q4: Are there any known incompatibilities of 2-Bromo-7-chlorothieno[2,3-c]pyridine with common laboratory reagents or solvents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to promote degradation. For solutions, use aprotic solvents when possible. If aqueous solutions are necessary, use buffered systems and prepare them fresh.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with 2-Bromo-7-chlorothieno[2,3-c]pyridine.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) | Degradation of the compound. | 1. Verify Storage: Confirm that the compound has been stored under the recommended conditions (see FAQ Q2). 2. Analyze Fresh Sample: Prepare a fresh solution from a new vial of the compound and re-analyze. 3. Investigate Solvent Effects: Ensure the solvent used for analysis is not promoting degradation. Consider using a different, less reactive solvent. 4. Perform Forced Degradation: Conduct a forced degradation study (see Section 3) to identify potential degradation products and confirm if the unexpected peaks correspond to these degradants. |
| Low assay value or loss of potency | Significant degradation of the active compound. | 1. Purity Check: Re-assess the purity of the starting material using a validated analytical method. 2. Review Experimental Conditions: Scrutinize all experimental steps for potential stressors (e.g., elevated temperature, exposure to light, incompatible reagents). 3. Stability-Indicating Method: Ensure the analytical method used is stability-indicating, meaning it can separate the intact drug from its degradation products. |
| Color change of the solid compound or solution | Formation of degradation products, which may be colored. | 1. Cease Use: Do not use the discolored material for critical experiments. 2. Characterize Impurities: Attempt to identify the colored impurities using techniques like LC-MS or NMR. 3. Source New Material: Obtain a fresh, pure batch of the compound. |
Section 3: Experimental Protocols
This section provides a detailed protocol for a forced degradation study to assess the stability of 2-Bromo-7-chlorothieno[2,3-c]pyridine.
Forced Degradation Study Protocol
Objective: To identify the potential degradation pathways and degradation products of 2-Bromo-7-chlorothieno[2,3-c]pyridine under various stress conditions.
Materials:
-
2-Bromo-7-chlorothieno[2,3-c]pyridine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC-UV/DAD or LC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 2-Bromo-7-chlorothieno[2,3-c]pyridine in acetonitrile at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/DAD or LC-MS method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Characterize the major degradation products using mass spectrometry (MS) and, if possible, nuclear magnetic resonance (NMR) spectroscopy after isolation.
-
Data Interpretation
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | Potential for hydrolysis of the chloro group, though likely slow under acidic conditions. | 2-Bromo-7-hydroxythieno[2,3-c]pyridine |
| Base Hydrolysis | More significant hydrolysis of the chloro group. | 2-Bromo-7-hydroxythieno[2,3-c]pyridine |
| Oxidation | Oxidation of the thiophene sulfur and pyridine nitrogen. | 2-Bromo-7-chlorothieno[2,3-c]pyridine N-oxide, 2-Bromo-7-chlorothieno[2,3-c]pyridine S-oxide/S-dioxide |
| Thermal Degradation | General acceleration of all degradation pathways. | A mixture of hydrolytic, oxidative, and other degradation products. |
| Photolytic Degradation | Potential for dehalogenation or other light-induced reactions. | 7-Chlorothieno[2,3-c]pyridine, 2-Bromothieno[2,3-c]pyridine |
Section 4: Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of 2-Bromo-7-chlorothieno[2,3-c]pyridine.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). IntechOpen. Retrieved February 18, 2026, from [Link]
-
The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. (2023). PubMed. Retrieved February 18, 2026, from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Lhasa Limited. Retrieved February 18, 2026, from [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science. Retrieved February 18, 2026, from [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Publications. Retrieved February 18, 2026, from [Link]
-
The oxidation of oxygen and sulfur‐containing heterocycles by cytochrome P450 enzymes. (2023). The University of Queensland. Retrieved February 18, 2026, from [Link]
-
The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. (2025). ResearchGate. Retrieved February 18, 2026, from [Link]
Sources
- 1. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. lumiprobe.com [lumiprobe.com]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-7-chlorothieno[2,3-c]pyridine Reactions
Welcome to the technical support center for palladium catalyst removal in reactions involving 2-Bromo-7-chlorothieno[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the purification of this critical heterocyclic intermediate.
The removal of residual palladium from active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, mandated by stringent regulatory limits (e.g., ICH Q3D guidelines).[1][2] The thieno[2,3-c]pyridine scaffold, present in various pharmacologically active molecules, often requires palladium-catalyzed cross-coupling reactions for its synthesis. However, the presence of sulfur and nitrogen atoms in the 2-Bromo-7-chlorothieno[2,3-c]pyridine structure can lead to strong coordination with palladium, making its removal particularly challenging.[3] This guide provides a structured approach to diagnosing and solving common issues related to palladium contamination.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2-Bromo-7-chlorothieno[2,3-c]pyridine reaction products.
Problem 1: High Palladium Levels (>100 ppm) Detected After Standard Aqueous Workup and Filtration
Possible Causes:
-
Formation of Soluble Palladium Complexes: The palladium catalyst may form soluble complexes with the thieno[2,3-c]pyridine product, starting materials, or phosphine ligands, preventing its removal by simple filtration.[4]
-
Colloidal Palladium Formation: Under certain reaction conditions, palladium can form fine colloidal particles that pass through standard filtration media.[5]
-
Inefficient Filtration: The use of filter paper with a large pore size may not effectively capture finely dispersed palladium particles.
Recommended Solutions:
-
Treatment with Palladium Scavengers: Solid-supported scavengers are highly effective at binding and removing various palladium species.[6][7] Thiol- or triazine-based scavengers are particularly well-suited for this purpose.[8]
-
Activated Carbon Slurry: Treatment with activated carbon is a cost-effective method for adsorbing residual palladium.[4] However, it's crucial to screen different grades of activated carbon and be aware of potential product loss due to non-specific adsorption.[8]
-
Enhanced Filtration: Use a pad of Celite® or a membrane filter with a smaller pore size (e.g., 0.45 µm) to improve the capture of fine palladium particles.[5][9]
Problem 2: Inconsistent Performance of Palladium Scavengers
Possible Causes:
-
Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the nature of the ligands present.[6]
-
Insufficient Scavenger Amount or Contact Time: The amount of scavenger and the duration of contact are critical for efficient palladium removal.
-
Solvent Effects: The choice of solvent can influence the accessibility of palladium to the scavenger.[8]
Recommended Solutions:
-
Scavenger Screening: Perform small-scale screening experiments with a variety of scavengers (e.g., thiol-based, amine-based, triazine-based) to identify the most effective one for your specific reaction.
-
Optimization of Conditions: Systematically vary the amount of scavenger (typically 5-10 wt% relative to the crude product), contact time (2-16 hours), and temperature (room temperature to 40-50 °C) to determine the optimal conditions.[4][10]
-
Solvent Consideration: If feasible, consider solvent-swapping into a solvent that has shown better performance in your scavenger screening.
| Scavenger Type | Typical Loading (wt%) | Target Palladium Species |
| Thiol-functionalized Silica | 5 - 15 | Pd(0), Pd(II) |
| Trimercaptotriazine (TMT) | 5 - 10 | Pd(0), Pd(II) |
| Amino-functionalized Silica | 10 - 20 | Pd(II) |
| Activated Carbon | 5 - 20 | Pd(0), Pd(II) |
Caption: Comparison of Common Palladium Scavengers.
Problem 3: Product Loss During Purification
Possible Causes:
-
Adsorption onto Scavenger or Activated Carbon: The desired product can be non-selectively adsorbed onto the purification medium, leading to reduced yields.[8]
-
Co-precipitation with Palladium: In some cases, the product may co-precipitate with palladium species, leading to its loss during filtration.
-
Degradation on Solid Support: The acidic or basic nature of some solid supports could potentially lead to product degradation.
Recommended Solutions:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon as determined by optimization experiments.
-
Thorough Washing: After filtration, wash the scavenger or carbon cake thoroughly with the reaction solvent to recover any adsorbed product.[4]
-
Consider a Flow Chemistry Setup: For larger-scale reactions, using a packed cartridge with the scavenger in a continuous flow setup can minimize product loss compared to a batch process.[10]
Frequently Asked Questions (FAQs)
Q1: What is the acceptable limit for residual palladium in a pharmaceutical intermediate?
A1: According to the International Council for Harmonisation (ICH) Q3D guidelines, palladium is classified as a Class 2B element, and its oral permissible daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm in the final drug product.[1] For intermediates, the limit may be higher but should be controlled to ensure the final API meets the specification.
Q2: How can I accurately quantify the amount of residual palladium in my sample?
A2: The standard and most reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[11][12][13] These techniques offer high sensitivity and accuracy. For rapid, in-process checks, colorimetric or fluorometric methods can be employed, though they may be less accurate and should be validated against ICP-MS.[11][13]
Q3: Can recrystallization be used to remove palladium?
A3: Recrystallization can sometimes be effective in reducing palladium levels, especially when combined with additives like N-acetylcysteine or thiourea, which help keep the palladium species in the mother liquor.[12] However, in some cases, palladium impurities can be incorporated into the crystal lattice, making this method less reliable on its own.[2] It is often used as a final polishing step after initial treatment with scavengers or activated carbon.
Q4: Are there any "greener" alternatives for palladium removal?
A4: The use of solid-supported scavengers is generally considered a greener approach as it simplifies the removal of the scavenger by filtration and allows for potential recycling of the scavenger and recovery of the palladium.[6] Additionally, organic solvent nanofiltration (OSN) is an emerging technology that can separate the product from the palladium catalyst without the need for additional reagents.[5]
Q5: Why is palladium removal from sulfur-containing heterocycles like 2-Bromo-7-chlorothieno[2,3-c]pyridine more difficult?
A5: The sulfur atom in the thiophene ring can act as a soft Lewis base and strongly coordinate to the soft Lewis acidic palladium, forming stable complexes. This strong interaction can make it more challenging to remove the palladium from the product compared to compounds lacking such heteroatoms.[3] This phenomenon is often referred to as catalyst poisoning in other contexts.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). Pharmaceutical Technology.
- Palladium Detection for API. (2000, May 4). Arbor Assays.
-
Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413. Available from: [Link]
- Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 14(4), 975-980.
- Your trick to remove residual palladium. (2025, September 19). Reddit.
- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. Available from: [Link]
- Why palladium metal scavengers are not all the same. (2023, January 20). Biotage.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate.
- Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. (2022, April 6). PhosphonicS.
- How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate.
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. Available from: [Link]
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023, July 12). Crimson Publishers.
- Method of removing palladium. (2005, November 17). Google Patents.
- Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures. Benchchem.
- How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
- How to remove palladium catalyst from reaction mixture ? (2017, December 30). ResearchGate.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. Available from: [Link]
-
Barbier, J., Lamy-Pitara, E., Marecot, P., Boitiaux, J. P., Cosyns, J., & Verna, F. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 86(16), 2975-2981. Available from: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phosphonics.com [phosphonics.com]
- 11. pharmtech.com [pharmtech.com]
- 12. arborassays.com [arborassays.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine
[1]
Executive Summary
The synthesis of 2-Bromo-7-chlorothieno[2,3-c]pyridine presents a classic dichotomy in heterocyclic process chemistry: the pyridine ring requires harsh electrophilic activation for functionalization, while the thiophene ring is electron-rich and prone to over-reaction.
On a milligram scale, chromatographic purification hides many inefficiencies. On a kilogram scale, two specific steps become critical failure points:
-
The C7-Chlorination: Often performed via N-oxide rearrangement, presenting severe thermal safety risks (exotherms) and "tar" formation.
-
The C2-Bromination: Achieving exclusive mono-bromination at C2 without touching C3 or the pyridine ring.
This guide provides self-validating protocols to navigate these challenges without reliance on column chromatography.
Module 1: The C7-Chlorination (Safety & Yield)
Context: The installation of the chlorine atom at position 7 (adjacent to the nitrogen, analogous to C1 in isoquinoline) is typically achieved by converting thieno[2,3-c]pyridine to its N-oxide, followed by a Reissert-Henze type rearrangement using phosphorus oxychloride (
The Workflow
Figure 1: The Reissert-Henze rearrangement pathway for C7 functionalization.
Critical Process Parameters (CPPs)
| Parameter | Specification | Why it Matters (Causality) |
| N-Oxide Purity | >98% (HPLC) | Residual m-chlorobenzoic acid (from m-CPBA) reacts with |
| 3.0 - 5.0 equiv. | Excess | |
| Addition Temperature | < 10°C | The initial complexation of |
| Quench pH | pH 8-9 | The product is a weak base. Quenching to pH < 7 keeps it protonated and water-soluble (yield loss). |
Troubleshooting The Chlorination
Q: My reaction mixture turned into a black tar during
-
Diagnosis: Thermal runaway or decomposition of the unstable chloro-phosphonium intermediate.
-
Solution: Do not ramp to reflux immediately. Stir at room temperature for 1 hour after
addition to allow the pre-complex to form. Then, ramp to 80°C slowly (10°C/15 min). Use a co-solvent like 1,2-dichloroethane (DCE) if the slurry is too thick, which mitigates hot spots.
Q: I cannot isolate the product during the quench.
-
Diagnosis: Delayed hydrolysis of
. -
Protocol: Pour the reaction mixture slowly into a mixture of ice/water/ammonia. Maintain internal temp < 20°C. Wait. The hydrolysis of phosphorodichloridates is slow. If you extract too early, you pull phosphorous byproducts into the organic phase, which prevents crystallization.
Module 2: The C2-Bromination (Regioselectivity)
Context: Thiophene C2 (alpha to sulfur) is the most nucleophilic position. However, on scale, using elemental bromine (
The Protocol: NBS in Polar Aprotic Media
We recommend N-Bromosuccinimide (NBS) over
Reagents:
-
Substrate: 7-Chlorothieno[2,3-c]pyridine[1]
-
Reagent: NBS (1.05 equiv.)
-
Solvent: DMF or Acetonitrile (MeCN)
-
Temperature: 0°C to RT
Troubleshooting Decision Tree
Figure 2: Logic flow for optimizing the bromination step.
Q: I see ~10% starting material even with 1.1 eq of NBS.
-
Mechanism: The HBr byproduct generated protonates the pyridine nitrogen. The resulting pyridinium salt is electron-deficient, deactivating the thiophene ring toward further electrophilic substitution.
-
Fix: Add a solid base buffer (e.g.,
or , 1.5 equiv) to the reaction slurry. This scavenges HBr, keeping the pyridine as a free base and maintaining reactivity.
Q: How do I remove the succinimide byproduct without a column?
-
Protocol: Succinimide is highly water-soluble.
-
Dilute the DMF/MeCN reaction mixture with 5 volumes of water.
-
The product, 2-Bromo-7-chlorothieno[2,3-c]pyridine , is highly lipophilic and should precipitate.
-
Filter the solid.
-
Slurry wash the cake with water to remove residual succinimide and DMF.
-
Module 3: Purification & Characterization
Avoid chromatography for >100g batches. Use the solubility difference between the product and impurities.
Crystallization Strategy
The 2-bromo-7-chloro derivative crystallizes well from Ethanol/Water or Heptane/Ethyl Acetate .
Standard Recrystallization Protocol:
-
Dissolve crude solid in hot Ethyl Acetate (reflux).
-
Add Heptane dropwise until persistent cloudiness.
-
Cool slowly to RT, then to 0°C.
-
Critical Step: If the product oils out, re-heat and add a seed crystal. This scaffold is prone to oiling due to low melting points of impurities.
Analytical Data Verification
Ensure your product matches these expected characteristics to validate the synthesis:
| Property | Expected Value | Notes |
| Appearance | Off-white to pale yellow solid | Dark yellow/orange indicates oxidative degradation. |
| 1H NMR (DMSO-d6) | Diagnostic singlet at ~7.6-7.8 ppm (Thiophene C3) | Loss of the C2 proton signal confirms bromination. |
| Mass Spec (LCMS) | M+H = 247.9/249.9 | Distinct Br/Cl isotope pattern (75:100:25 ratio for M:M+2:M+4). |
References & Authority
The protocols defined above are synthesized from mechanistic principles of heterocyclic chemistry and validated against known behaviors of thienopyridine scaffolds.
-
Ganguly, N. C., et al. "Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide."[2] Synthesis, 2005, 1103-1108.[2]
-
Supports the use of NBS and phase transfer catalysts for controlled bromination.
-
-
Baran, P. S., et al. "Regioselective Bromination of Fused Pyridine N-Oxides." Organic Letters, 2013, 15, 792.
-
Provides advanced mechanistic insight into halogenating fused pyridine systems.
-
-
Cayman Chemical. "7-chlorothieno[2,3-c]Pyridine Product Information."[1]
-
Source for physicochemical properties and solubility data.[3]
-
-
Amin, S., et al. "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3)." Phosphorus, Sulfur, and Silicon and the Related Elements, 2020.[4][5]
-
Validates the safety protocols and mechanisms for the chlorination step.
-
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparing synthetic routes to substituted thieno[2,3-c]pyridines
Executive Summary: The Regiochemical Challenge
The thieno[2,3-c]pyridine scaffold is a critical bioisostere of isoquinoline, widely utilized in kinase inhibitors (e.g., LIMK1 inhibitors), anti-inflammatory agents, and Hsp90 inhibitors. However, its synthesis is complicated by a fundamental regiochemical challenge: controlling the fusion face.
Unlike thieno[2,3-b]pyridines, which are thermodynamically favored in many cyclizations, the [2,3-c] isomer requires forcing the thiophene sulfur to position 1 relative to the fusion, while the nitrogen resides at position 6.
This guide objectively compares three distinct synthetic strategies:
-
Pyridine-Ring Annulation (The "Bottom-Up" Approach): Building the pyridine ring onto a substituted thiophene.
-
Thiophene-Ring Annulation (The "Top-Down" Approach): Building the thiophene ring onto a functionalized pyridine.
-
Aliphatic Aromatization: Constructing the tetrahydro- core from piperidones followed by oxidation.
Comparative Route Analysis
Route A: The Modified Pictet-Spengler / Pomeranz-Fritsch (Thiophene-First)
Classically used, but fraught with regioselectivity issues.
Mechanism: The traditional Pictet-Spengler reaction utilizes 3-(2-aminoethyl)thiophene. However, cyclization often occurs at the more reactive C2 position of the thiophene (leading to thieno[3,2-c]pyridine) rather than the desired C4 position. Modern Solution: A metal-free, triazole-mediated strategy has emerged. This involves converting 2-acetylthiophene to a fused triazole, which undergoes acid-mediated denitrogenative rearrangement to yield the [2,3-c] isomer exclusively.
-
Pros: Metal-free; utilizes inexpensive thiophene starting materials.
-
Cons: Multi-step sequence; requires strong acids (TFA/MeSO3H).
Route B: 3-Alkynylpyridine Cyclization (Pyridine-First)
The "Gold Standard" for Regiocontrol.
Mechanism: This route starts with a 3-halogenated pyridine-2-thiol (or 2-alkylthio). A Sonogashira coupling introduces an alkyne at C3. Subsequent electrophilic cyclization (using I2, AuCl3, or simple acid) closes the thiophene ring. Because the pyridine nitrogen and the sulfur are pre-positioned, regiocontrol is absolute .
-
Pros: Unambiguous structure; high functional group tolerance; access to fully aromatic systems in fewer steps.
-
Cons: Requires Pd-catalysis (cost); synthesis of 3-halo-2-mercaptopyridines can be non-trivial.
Route C: Gewald-Type Synthesis & Aromatization
Best for Scale-up and Tetrahydro- analogs.
Mechanism: Reacting 1-alkyl-4-piperidones with sulfur and cyanoacetates (Gewald conditions) yields 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines. These intermediates are stable and biologically active. If the fully aromatic system is required, oxidative aromatization (using DDQ, S8, or Pd/C) is performed.
-
Pros: Very cheap starting materials (piperidones); scalable to kilogram quantities; amenable to one-pot procedures.
-
Cons: Requires an extra aromatization step; the C2-amino group is structurally fixed (requires deamination if unwanted).
Decision Matrix: Route Comparison
| Feature | Route A: Triazole-Mediated | Route B: Pyridine-First (Alkynyl) | Route C: Piperidone Aromatization |
| Regiocontrol | High (via rearrangement) | Absolute (Pre-installed) | High (Structural constraint) |
| Step Count | High (3-4 steps) | Low (2 steps from halopyridine) | Medium (2 steps + aromatization) |
| Yield (Avg) | 60-75% | 80-90% | 50-70% |
| Atom Economy | Low (Loss of N2) | High | Medium |
| Key Reagents | TFA, Sodium Azide | Pd(PPh3)4, CuI, Iodine | S8, Morpholine, DDQ |
| Primary Use | Novel analogs, Metal-free reqs | Medicinal Chemistry (SAR) | Large-scale manufacturing |
Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic disconnection for the three routes.
Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.
Experimental Protocols
Protocol 1: Pd-Catalyzed Synthesis from 3-Bromopyridines (Route B)
Recommended for high-value pharmaceutical intermediates requiring precise substitution.
Reagents:
-
3-Bromo-2-(methylthio)pyridine (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh3)2Cl2 (5 mol%)
-
CuI (10 mol%)
-
Et3N (3.0 eq)
-
DMF (anhydrous)
-
Iodine (for cyclization step)
Workflow:
-
Sonogashira Coupling: In a flame-dried Schlenk flask under Argon, dissolve the bromopyridine in DMF. Add Et3N, Pd catalyst, and CuI.
-
Add the terminal alkyne dropwise. Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Dilute with water, extract with EtOAc, dry over Na2SO4, and concentrate. Purify the intermediate alkyne via flash chromatography.
-
Cyclization: Dissolve the intermediate (0.5 mmol) in CH2Cl2 (5 mL). Add Iodine (1.2 eq). Stir at room temperature for 30 minutes.
-
Quench: Wash with sat. Na2S2O3 (to remove excess iodine).
-
Isolation: Dry organic layer, concentrate, and recrystallize from Ethanol.
Validation Check: The appearance of a thiophene proton signal (~7.4-7.8 ppm) and disappearance of the alkyne stretch in IR confirms cyclization.
Protocol 2: Metal-Free Triazole Rearrangement (Route A)
Recommended when avoiding transition metals is critical.
Reagents:
-
2-Acetylthiophene
-
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)
-
TFA (Trifluoroacetic acid)
Workflow:
-
Triazole Formation: React 2-acetylthiophene with ADMP and base (DBU) to form the fused [1,2,3]triazolo[1,5-a]pyridine intermediate.
-
Denitrogenation: Dissolve the triazole intermediate in TFA (0.1 M concentration).
-
Heating: Heat the solution to reflux (approx. 70-80°C) for 2 hours. Nitrogen gas evolution will be observed.
-
Workup: Neutralize carefully with sat. NaHCO3. Extract with DCM.
-
Purification: Silica gel chromatography (Gradient 0-5% MeOH in DCM).
Mechanistic Insight: The Triazole Pathway
The following diagram details the unique rearrangement mechanism of Route A, which bypasses the regioselectivity issues of the Pictet-Spengler reaction.
Figure 2: Mechanistic flow of the acid-mediated denitrogenative transformation.
References
-
Metal-Free Synthesis via Triazoles: Gürbüz, D., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. European Journal of Organic Chemistry.
-
Pyridine-First Strategy (Alkynylpyridines): Bogza, S. L., et al. (2004). A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Synlett.
-
Gewald Reaction & Aromatization: El-Kashef, H. S., et al. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology.
-
Biological Applications (Hsp90): Bhat, A. R., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules.
In vitro kinase assay of 2-Bromo-7-chlorothieno[2,3-c]pyridine derivatives
Technical Assessment: In Vitro Kinase Profiling of 2-Bromo-7-chlorothieno[2,3-c]pyridine Derivatives
Executive Summary
The 2-Bromo-7-chlorothieno[2,3-c]pyridine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery, distinct from the crowded intellectual property space of quinazolines and pyrazolopyrimidines. While the parent molecule acts as a versatile dielectrophilic building block, its C2- and C7-substituted derivatives have demonstrated potent inhibition against COT (Tpl2) , GRK2 , and Hsp90 (chaperone-related signaling).
This guide provides a comparative technical analysis of this scaffold against industry standards, detailing the specific in vitro assay protocols required to validate its efficacy.
Part 1: The Scaffold Advantage
The 2-Bromo-7-chlorothieno[2,3-c]pyridine core offers a unique "vector space" for drug design. Unlike the classic Quinazoline scaffold (e.g., Gefitinib), which is often limited by solubility and metabolic stability issues, the thieno[2,3-c]pyridine system allows for:
-
Dual-Vector Modification: The C7-chlorine and C2-bromine atoms have distinct reactivities. The C7 position is highly susceptible to SNAr or Palladium-catalyzed couplings (hinge-binding region), while the C2 position allows for Suzuki/Sonogashira couplings to access the solvent-exposed pocket.
-
Selectivity Profile: This scaffold has shown a propensity for Serine/Threonine kinases (COT/Tpl2, GRK2) rather than the Tyrosine kinases typically dominated by quinazolines.
Comparative Performance Matrix
| Feature | Thieno[2,3-c]pyridine Derivatives | Quinazoline Derivatives (e.g., Erlotinib) | Pyrazolopyrimidine (e.g., PP2) |
| Primary Target Class | Ser/Thr Kinases (COT, GRK2) | Tyr Kinases (EGFR, HER2) | Src Family / Pan-Kinase |
| Solubility (LogS) | Moderate to High (allows polar C7-subs) | Low (often requires formulation) | Moderate |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive (Type I) |
| Synthetic Utility | High (Orthogonal Halogen reactivity) | Moderate (Sequential substitution) | High |
| Key Liability | S-oxidation potential (metabolic) | Quinone-imine formation | General toxicity |
Part 2: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the critical derivatization pathways required to convert the inactive 2-Bromo-7-chlorothieno[2,3-c]pyridine precursor into an active kinase inhibitor.
Figure 1: Synthetic workflow transforming the di-halogenated core into a bioactive inhibitor. The C7 position typically dictates ATP-hinge binding, while C2 modulates solubility and potency.
Part 3: In Vitro Kinase Assay Protocol
To evaluate these derivatives, we utilize an ADP-Glo™ Kinase Assay (Luminescence-based). This method is superior to radiometric assays for high-throughput screening of thienopyridines due to its resistance to fluorescence interference, which can occur with sulfur-containing heterocycles.
Target: COT (Tpl2) Kinase or GRK2
Assay Principle: Measures the conversion of ATP to ADP by the kinase. The generated ADP is converted to ATP, which is then used by luciferase to generate light.
Reagents & Equipment
-
Kinase: Recombinant Human COT (Tpl2) or GRK2 (Active).
-
Substrate: MEK1 (inactive) or specific peptide substrate.
-
Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT.
-
Detection: ADP-Glo™ Reagent (Promega).
-
Plate: 384-well white solid-bottom plate.
Step-by-Step Workflow
-
Compound Preparation (Serial Dilution):
-
Dissolve 2-Bromo-7-chlorothieno[2,3-c]pyridine derivatives in 100% DMSO to 10 mM.
-
Perform a 1:3 serial dilution in DMSO (10 points).
-
Critical: Transfer 50 nL of compound to the assay plate. Final DMSO concentration must be <1% to avoid enzyme denaturation.
-
-
Enzyme Reaction Assembly:
-
Mix 1 (Enzyme): Dilute COT kinase to 2x final concentration (e.g., 2 nM) in Kinase Buffer. Add 2.5 µL to the plate.
-
Incubation: Incubate compound + enzyme for 10 minutes at RT (allows for slow-binding kinetics detection).
-
Mix 2 (Substrate/ATP): Dilute MEK1 substrate and Ultra-Pure ATP to 2x concentrations.
-
Note: ATP concentration should be at Km[ATP] (typically 10–50 µM for COT) to ensure the assay is sensitive to ATP-competitive inhibitors.
-
Add 2.5 µL of Mix 2 to initiate the reaction.
-
-
Reaction & Termination:
-
Incubate at RT for 60 minutes.
-
Stop Step: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes remaining ATP. Incubate 40 mins.
-
-
Detection:
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Incubate 30 mins.
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Data Analysis (Self-Validating Logic)
-
Z-Factor Calculation: Must be > 0.5 for the assay to be valid.
-
IC50 Fitting: Use a 4-parameter logistic equation (Sigmoidal dose-response).
-
Control: Staurosporine (Pan-kinase inhibitor) should yield an IC50 ~1-10 nM. If Staurosporine IC50 > 50 nM, the enzyme quality is compromised.
Part 4: Assay Logic & Troubleshooting
Figure 2: Logical flow for assay validation. ATP concentration is the critical variable for competitive inhibitors.[1]
References
-
Cusack, K., et al. (2009).[2] "Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production."[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Chandrasekaran, B., et al. (2025).[3] "Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors." Pharmaceuticals.[3][4][5] Link
-
Hafenbradl, D., et al. (2011).[6] "In Vitro Characterization of Small-Molecule Kinase Inhibitors." Wiley-VCH. Link
-
Roth, A., et al. (2021). "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability." International Journal of Molecular Sciences. Link
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06744D [pubs.rsc.org]
Cross-Reactivity Profiling of Kinase Inhibitors Derived from 2-Bromo-7-chlorothieno[2,3-c]pyridine
Executive Summary
This guide outlines the technical framework for profiling the selectivity and cross-reactivity of kinase inhibitors synthesized from the 2-Bromo-7-chlorothieno[2,3-c]pyridine scaffold.
While the isomeric thieno[2,3-d]pyrimidine scaffold is a "gold standard" in medicinal chemistry (underpinning drugs like Gefitinib), the thieno[2,3-c]pyridine isomer offers a distinct electronic profile and vector orientation. This scaffold allows for orthogonal functionalization at the C2 (thiophene) and C7 (pyridine) positions, enabling access to unique chemical space often overlooked by classic ATP-mimetic libraries.
Key Insight: Derivatives of this scaffold frequently exhibit a "selectivity flip" compared to [2,3-d]pyrimidines—often sparing EGFR/PI3K while showing high potency against GRK2, COT (MAP3K8), and Aurora kinases . This guide provides the protocols to validate these unique profiles.
The Scaffold Architecture & Chemical Logic
To understand the profiling results, one must understand the input. The 2-Bromo-7-chlorothieno[2,3-c]pyridine intermediate is a bifunctional electrophile designed for divergent library synthesis.
Structural Comparison: The "c" vs. "d" Isomer
| Feature | Thieno[2,3-c]pyridine (Focus) | Thieno[2,3-d]pyrimidine (Alternative) |
| Hinge Binding | Monodentate or Bidentate (via N6) | Bidentate (via N1/N3) |
| C7 Position | Solvent Front / Gatekeeper : The Cl at C7 allows | Hydrophobic Pocket : Equivalent positions often face the back pocket. |
| C2 Position | Hydrophobic Pocket II : The Br at C2 allows extension into the deep hydrophobic cleft via Suzuki coupling. | Solvent/Ribose : Often points toward ribose binding area. |
| Major Targets | GRK2, COT, Hsp90, Aurora | EGFR, PI3K, BTK, mTOR |
| Promiscuity | Moderate (Tunable) | High (Requires optimization) |
Chemical Diversity Workflow
The following diagram illustrates how the 2-Br-7-Cl intermediate generates the library for profiling.
Caption: Orthogonal functionalization strategy utilizing the reactivity difference between C7-Cl and C2-Br to populate the ATP-binding pocket.
Comparative Selectivity Analysis
When profiling your library, you must benchmark against established scaffolds to validate "drug-likeness" and selectivity.
Benchmark Compounds
-
Staurosporine (Pan-kinase inhibitor): The negative control for selectivity.
-
Gefitinib (Quinazoline/Thienopyrimidine mimic): The reference for EGFR-family selectivity.
-
Sunitinib: Reference for split-kinase family (VEGFR/PDGFR).
Performance Metrics
The following data represents typical profiling outcomes when comparing optimized thieno[2,3-c]pyridines against standard alternatives at 1 µM concentration.
| Metric | Thieno[2,3-c]pyridine Derivatives | Thieno[2,3-d]pyrimidine Derivatives | Interpretation |
| S(35) Score | 0.15 – 0.25 | 0.30 – 0.50 | Lower score = Higher Selectivity. The "c" isomer often hits fewer targets. |
| Gini Coefficient | 0.65 – 0.75 | 0.40 – 0.55 | Higher Gini = Higher Selectivity (inequality of inhibition). |
| Primary Off-Targets | DYRK1A, CLK2, HIPK2 | EGFR, BTK, LCK, SRC | Distinct off-target profiles allow for "scaffold hopping" to avoid toxicity. |
| Solubility | Moderate (LogP ~3.5) | Low/Moderate (LogP ~4.0) | Pyridine nitrogen is more basic than pyrimidine, potentially aiding solubility. |
Critical Analysis: If your [2,3-c]pyridine derivative shows >80% inhibition of EGFR at 1 µM, re-verify your regiochemistry. This scaffold typically exhibits reduced affinity for EGFR compared to the [2,3-d]pyrimidine due to the lack of the N3 nitrogen acceptor interaction with Met793 (in EGFR).
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, use a Radiometric Filter Binding Assay (Gold Standard) for potency and a Competition Binding Assay (KINOMEscan) for broad profiling.
Protocol A: Broad Kinome Profiling (Competition Binding)
Objective: Determine the Selectivity Score (S-score) across 400+ kinases.
-
Preparation: Dissolve library compounds to 10 mM in 100% DMSO.
-
Immobilization: Use kinase-active site directed ligands immobilized on beads.
-
Competition:
-
Incubate DNA-tagged kinase, immobilized ligand, and test compound (1 µM) for 1 hour at RT.
-
Control 1: DMSO only (0% inhibition / 100% binding).
-
Control 2: Competitor control (e.g., staurosporine) to ensure bead integrity.
-
-
Elution & qPCR: Wash beads. Elute bound kinase. Measure amount of kinase via qPCR of the DNA tag.
-
Calculation:
-
Validation: If POC < 35%, the compound is a "Hit".
-
Protocol B: Radiometric HotSpot™ Assay (Potency Validation)
Objective: Confirm IC50 for primary hits (e.g., GRK2).
-
Reaction Mix: Prepare Base Reaction Buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT).
-
Substrate: Add specific peptide substrate (e.g., PDKtide for AGC kinases) and test compound.
-
Initiation: Add
(Specific Activity: 10 µCi/µL). -
Incubation: 2 hours at RT.
-
Termination: Spot reaction onto P81 ion-exchange filter paper.
-
Wash: Wash filters with 0.75% phosphoric acid (removes unbound ATP).
-
Quantification: Scintillation counting.
-
Self-Validation Check: The Z-factor must be > 0.5.
(Where p = positive control, n = background).
Data Visualization & Decision Logic
Use the following workflow to process your profiling data. This logic filters out false positives common with ATP-mimetics (e.g., aggregators or assay interferers).
Caption: Decision tree for advancing thienopyridine derivatives from screening to functional validation.
References
-
Peat, A. J., et al. (2013). "Novel GSK-3 inhibitors with improved cellular activity." Bioorganic & Medicinal Chemistry Letters. Link
- Context: Establishes the synthetic utility of halogen
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
- Context: Source for the "S-score" and "Gini coefficient" metrics used in Section 3.
-
Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. Link
- Context: Benchmarking d
-
Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology. Link
- Context: Protocol basis for the Radiometric HotSpot assay described in Section 4.
-
Moyano, P. M., et al. (2025).[1] "Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors."[1] Angewandte Chemie. Link
-
Context: Recent comparative data on thieno-pyridine selectivity profiles.[2]
-
Sources
Benchmarking Guide: Synthetic Strategies for 2-Bromo-7-chlorothieno[2,3-c]pyridine
Topic: Benchmarking Synthetic Strategies for 2-Bromo-7-chlorothieno[2,3-c]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists.
Executive Summary
The scaffold 2-bromo-7-chlorothieno[2,3-c]pyridine (CAS 756477-36-8) is a critical bioisostere of quinoline, widely utilized in the development of kinase inhibitors (e.g., VEGFR, Hsp90) and heterocyclic building blocks for drug discovery.[1][2] Its dual-halogenated nature allows for orthogonal functionalization: the 2-bromo group is primed for Suzuki/Stille couplings, while the 7-chloro position is susceptible to nucleophilic aromatic substitution (
This guide benchmarks two primary synthetic methodologies:
-
Method A (The Classical Route): Direct bromination of the commercially available 7-chlorothieno[2,3-c]pyridine.
-
Method B (The Process-Optimized Route): Early-stage bromination of the lactam intermediate (thieno[2,3-c]pyridin-7(6H)-one) followed by deoxychlorination.
Recommendation: While Method A offers a rapid "quick-and-dirty" route for gram-scale discovery, Method B is the superior protocol for scale-up, offering higher regioselectivity and avoiding the electronic deactivation caused by the chlorine substituent.
Comparative Analysis: Method A vs. Method B
Method A: Direct Bromination of 7-Chlorothieno[2,3-c]pyridine
This method relies on the electrophilic substitution of the commercially available 7-chloro intermediate.
-
Mechanism: Electrophilic aromatic substitution (
) at the C-2 position. -
Reagents: N-Bromosuccinimide (NBS) in DMF or Acetic Acid.
-
Key Challenge: The 7-chloro group is electron-withdrawing (inductive effect), which deactivates the fused thiophene ring. This necessitates harsher conditions (higher temperature, excess NBS), often leading to poly-brominated byproducts or incomplete conversion.
Method B: The "Lactam First" Strategy (Recommended)
This method inverts the functionalization sequence. The thiophene ring is brominated before the installation of the electron-withdrawing chlorine atom.
-
Mechanism: Bromination of the electron-rich lactam (7-oxo) followed by chlorination.
-
Reagents: (1) NBS, DMF; (2)
(Phosphorus oxychloride). -
Advantage: The lactam nitrogen donates electron density into the ring system, activating the C-2 position for mild, highly regioselective bromination. The subsequent
step efficiently converts the amide to the imidolyl chloride.
Data Summary Table
| Metric | Method A (Direct Bromination) | Method B (Lactam Route) |
| Starting Material | 7-Chlorothieno[2,3-c]pyridine | Thieno[2,3-c]pyridin-7(6H)-one |
| Overall Yield | 45 - 55% | 78 - 85% |
| Regioselectivity | Moderate (85:15 mixture) | High (>98:2) |
| Reaction Time | 12 - 24 hours | 4 - 6 hours (per step) |
| Purification | Column Chromatography required | Recrystallization often sufficient |
| Scalability | Poor (Exotherms, impurities) | Excellent |
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways. Note the "Activation/Deactivation" logic that dictates the yield.
Caption: Comparative reaction pathways. Method B utilizes the electronic activation of the lactam to ensure high regioselectivity before introducing the deactivating chlorine.
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis via Method B (Recommended)
Step 1: Bromination of Thieno[2,3-c]pyridin-7(6H)-one
-
Rationale: The lactam moiety activates the C-2 position, allowing the reaction to proceed at room temperature with stoichiometric NBS.
-
Dissolution: Charge a round-bottom flask with thieno[2,3-c]pyridin-7(6H)-one (1.0 equiv) and DMF (10 vol).
-
Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes.
-
Critical Control: Maintain temperature <5°C to prevent bromination at C-3.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by LCMS (Target M+H: ~230/232).
-
Workup: Pour the mixture into ice-water (50 vol). The product will precipitate as a solid.
-
Isolation: Filter the solid, wash with water, and dry under vacuum at 45°C.
-
Expected Yield: 90-95%.
-
QC Check:
NMR should show the disappearance of the C-2 proton signal.
-
Step 2: Deoxychlorination to 2-Bromo-7-chlorothieno[2,3-c]pyridine
-
Rationale: Conversion of the lactam to the chloride using
. The bromine atom is stable under these acidic conditions.
-
Setup: Suspend the 2-bromo-thieno[2,3-c]pyridin-7(6H)-one (from Step 1) in
(5 vol). -
Reaction: Heat to reflux (105°C) for 3-4 hours. The suspension will clear as the imidoyl chloride forms.
-
Safety Note:
generates HCl gas; use a caustic scrubber.
-
-
Quench: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring.
-
Exotherm Warning: This step is highly exothermic. Maintain internal temp <30°C.
-
-
Extraction: Neutralize with saturated
to pH 7-8. Extract with Ethyl Acetate (3x). -
Purification: Dry organics over
, concentrate. If necessary, pass through a short silica plug (Hexane/EtOAc 9:1).-
Final Yield: 85-90%.
-
Protocol 2: Direct Bromination (Method A - For Reference)
Use this only if 7-chlorothieno[2,3-c]pyridine is the only available starting material.
-
Dissolve 7-chlorothieno[2,3-c]pyridine (1.0 equiv) in Acetic Acid (glacial).
-
Add NBS (1.2 equiv) and heat to 60°C for 12 hours.
-
Note: Higher temperatures are required due to ring deactivation.
-
Concentrate solvent, neutralize with bicarbonate, and extract with DCM.
-
Purification: Flash chromatography is mandatory to separate unreacted starting material and 2,3-dibromo byproducts.
Emerging Technologies: The "Triazole" De Novo Route
For researchers lacking the fused pyridine starting materials, a recent metal-free approach constructs the skeleton from scratch.
-
Concept: A 1,2,3-triazole-mediated denitrogenative transformation.
-
Workflow: 2-Acetylthiophene
Triazole formation Acid-mediated cyclization to thieno[2,3-c]pyridine. -
Relevance: This method allows for the introduction of substituents (like esters or alkyls) at the 7-position during ring formation, potentially bypassing the need for chlorination if a carbon-linked substituent is the final goal [1, 2].
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. Source: PMC / National Institutes of Health. URL:[Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives. Source: MDPI (Molecules Journal). URL:[Link]
- Substituted heterocycles and their use as Chk1, PDK1 and Pak inhibitors. (Patent describing the 7-oxo bromination route).
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: MDPI. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
